Indole-3-Carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAKOBLIOCQGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227886 | |
| Record name | Indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
771-50-6 | |
| Record name | Indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indole-3-carboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carboxylic acid | |
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| Record name | Indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | INDOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 °C | |
| Record name | Indole-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Indole-3-Carboxylic Acid from Indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carboxylic acid (I3C) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as foundational blocks for numerous pharmaceuticals and functional materials. The strategic synthesis of I3C from the readily available indole starting material is a cornerstone of heterocyclic chemistry. This technical guide provides an in-depth analysis of the principal synthetic methodologies, moving beyond mere procedural descriptions to elucidate the mechanistic underpinnings and rationale behind experimental choices. We will explore both indirect, multi-step pathways, such as formylation followed by oxidation, and direct carboxylation techniques. Each method is critically evaluated for its efficiency, scalability, and substrate compatibility. Detailed, field-tested protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the knowledge to select and execute the optimal synthetic strategy for their specific research and development objectives.
Strategic Overview: Pathways to C3-Carboxylation
The synthesis of this compound from indole hinges on the selective introduction of a carboxyl group at the C3 position. The indole nucleus presents a unique challenge due to the nucleophilicity of both the C3 carbon and the N1 nitrogen, as well as the potential for reactions at other positions on the benzene ring. The choice of synthetic route is therefore a critical decision, dictated by factors such as required purity, scale, available equipment, and tolerance of functional groups on a substituted indole core.
The primary strategies can be broadly categorized as follows:
-
Indirect Two-Step Synthesis (Formylation/Acylation-Oxidation): This is the most common and often most reliable approach. It involves the initial introduction of a one-carbon electrophile at the C3 position to form an aldehyde or ketone, which is subsequently oxidized to the carboxylic acid. This method offers high regioselectivity and generally proceeds under milder conditions than direct carboxylation.
-
Direct One-Step Carboxylation: These methods aim to introduce the carboxyl group in a single transformation. While elegant in principle, they often require harsh conditions (high pressure, strong bases) or specialized reagents, and may present challenges in controlling regioselectivity, particularly with unsubstituted indole.
-
Biocatalytic Synthesis: An emerging and environmentally benign approach that utilizes enzymes to catalyze the carboxylation, offering high specificity under mild, aqueous conditions.
The following diagram illustrates these strategic pathways, providing a high-level map for navigating the synthetic options.
Caption: High-level overview of synthetic routes from Indole to this compound.
The Workhorse Method: Indirect Synthesis via Formylation-Oxidation
This two-step sequence is widely regarded as the most practical and reliable method for laboratory-scale synthesis of I3C. The high electron density at the C3 position of indole makes it highly susceptible to electrophilic substitution, allowing for clean and high-yielding formylation.[1]
Step 1: C3-Formylation of Indole
The critical first step is the regioselective installation of a formyl group. The Vilsmeier-Haack reaction is the preeminent choice for this transformation.
2.1.1. The Vilsmeier-Haack Reaction
This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[2][3] The reaction is highly efficient for electron-rich heterocycles like indole.
Mechanism and Rationale: The choice of DMF and POCl₃ is causal. DMF acts as the source of the formyl group, while POCl₃ activates it by forming the highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is not reactive enough to attack benzene but is perfectly suited for the more nucleophilic indole ring. The attack occurs preferentially at C3, as the resulting cationic intermediate (σ-complex) can be stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the benzene ring.
Caption: Workflow of the Vilsmeier-Haack formylation of indole.
2.1.2. Alternative Formylation: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, which involves treating an electron-rich aromatic with chloroform in a strong base, can also formylate indoles.[4][5] However, its application to indole is less common.
Mechanism and Rationale: The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the reactive electrophile.[6] While effective for phenols, with indole it often gives a mixture of indole-3-carbaldehyde and 3-chloroquinoline (from ring expansion), and yields are typically lower than the Vilsmeier-Haack method.[7][8] For these reasons, it is generally not the preferred method for this specific transformation.
Step 2: Oxidation of Indole-3-carbaldehyde
Once indole-3-carbaldehyde is synthesized and purified, the final step is its oxidation to the carboxylic acid. The choice of oxidant is key to achieving a high yield without over-oxidation or side reactions.
2.2.1. Base-Mediated Disproportionation (Cannizzaro-type Reaction)
A simple and effective method involves treating the aldehyde with a concentrated base, such as 20% sodium hydroxide.[3] In this disproportionation reaction, one molecule of the aldehyde is oxidized to the carboxylate salt, while another is reduced to the corresponding alcohol (indole-3-methanol).
Rationale: This method is experimentally simple and avoids the use of potentially harsh metal-based oxidants. The two products, this compound and indole-3-methanol, have significantly different solubilities, allowing for a straightforward separation by filtration after acidification.[3]
2.2.2. Other Oxidative Methods
Various other oxidants can be employed, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O). The choice depends on the scale and the presence of other functional groups in the molecule that might be sensitive to oxidation. For many applications, the base-mediated approach provides the best balance of simplicity, cost, and efficiency.
Direct C3-Carboxylation Strategies
Directly converting indole to I3C is an attractive, atom-economical alternative, though it presents distinct challenges.
The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic method for carboxylating phenols by heating a metal phenoxide with carbon dioxide under pressure.[9][10] Its application to indole is analogous, requiring the formation of the indolide anion.
Mechanism and Rationale: Indole is first deprotonated with a strong base (e.g., sodium or potassium hydride) to form the corresponding sodium or potassium indolide. This anion, which has significant nucleophilic character at C3, then attacks carbon dioxide, typically under high pressure (100 atm) and elevated temperature (125 °C).[9] An acidic workup protonates the resulting carboxylate. The harsh conditions can limit its applicability for complex, sensitive substrates. The choice of the counter-ion (e.g., Na⁺ vs. K⁺) can influence the regiochemistry in some aromatic systems, though for indole, C3 carboxylation is generally favored.[9]
Carboxylation via Organometallic Intermediates
A more versatile direct approach involves the formation of an indolyl Grignard reagent.
Mechanism and Rationale: The acidic N-H proton of indole (pKa ≈ 17) readily reacts with a Grignard reagent like methylmagnesium iodide (CH₃MgI) to form the N-indolylmagnesium iodide. This species exists in equilibrium with a C3-magnesiated form, which is nucleophilic. Bubbling CO₂ gas through the solution leads to the carboxylation at the C3 position. Subsequent acidic workup yields I3C. This method avoids the high pressures of the Kolbe-Schmitt reaction but requires strictly anhydrous conditions and careful handling of pyrophoric Grignard reagents.
Emerging Frontiers: Biocatalytic Synthesis
A novel and "green" approach involves the use of enzymes. For instance, the enzyme indole-3-carboxylate decarboxylase, found in certain microorganisms, can catalyze the reversible decarboxylation of I3C.[11] By manipulating reaction conditions (e.g., high concentration of bicarbonate), the equilibrium can be shifted towards the carboxylation of indole.[12]
Rationale: This method offers unparalleled specificity and operates in aqueous media at ambient temperature and pressure. While currently more of a research interest, it holds significant promise for future industrial-scale synthesis of I3C and its analogs, completely avoiding harsh reagents and organic solvents.
Comparative Analysis of Synthetic Routes
The choice of method is a balance of trade-offs. The following table summarizes the key characteristics of the primary synthetic routes.
| Method | Type | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack & Oxidation | Indirect | POCl₃, DMF, NaOH | Good to Excellent | High regioselectivity, reliable, well-established, mild conditions.[3] | Two steps, requires handling of POCl₃ (corrosive). |
| Reimer-Tiemann & Oxidation | Indirect | CHCl₃, NaOH | Poor to Moderate | One-pot formylation possible. | Low yields, formation of byproducts (e.g., 3-chloroquinoline).[4][7] |
| Kolbe-Schmitt | Direct | Strong Base, CO₂ | Moderate | Single step, atom-economical. | Requires high pressure and temperature, harsh conditions.[9] |
| Grignard Carboxylation | Direct | Grignard Reagent, CO₂ | Good | Milder conditions than Kolbe-Schmitt. | Requires strictly anhydrous conditions, pyrophoric reagents. |
| Biocatalysis | Direct | Enzyme, Bicarbonate | Moderate[12] | Environmentally benign, highly specific, mild conditions.[11] | Enzyme availability and stability, may require optimization. |
Detailed Experimental Protocols
Protocol: Synthesis of I3C via Vilsmeier-Haack Formylation and Oxidation
This protocol is a robust and validated method suitable for most research laboratory settings.
Part A: Vilsmeier-Haack Formylation of Indole [3]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool 15g of N,N-dimethylformamide (DMF) to 20 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add 30 mL of freshly distilled phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature between 20-30 °C throughout the addition. Causality Note: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃ and safely form the Vilsmeier reagent.
-
Indole Addition: Dissolve 11.5g of indole in 4 mL of DMF. Add this solution slowly to the reaction mixture, ensuring the temperature remains between 20-30 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium hydroxide solution until it is alkaline. The product, indole-3-carbaldehyde, will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for higher purity.
Part B: Oxidation to this compound [3]
-
Reaction Setup: To a flask containing the synthesized indole-3-carbaldehyde, add a 20% aqueous solution of sodium hydroxide (NaOH) under vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. A separation of solid material (sodium salt of I3C) from the solution (containing indole-3-methanol) will be observed.
-
Isolation: Filter the reaction mixture under vacuum to collect the solid sodium indole-3-carboxylate.
-
Acidification: Dissolve the collected solid in a minimum amount of warm water and then acidify the solution by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 3-4. This compound will precipitate out.
-
Purification: Collect the white precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly. The purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, IR).
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong Bases (NaOH, NaH): Corrosive. Avoid contact with skin and eyes. Sodium hydride is also flammable and reacts violently with water.
-
Grignard Reagents: Pyrophoric and react violently with water. Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
High-Pressure Reactions (Kolbe-Schmitt): Must be carried out in a certified high-pressure reactor (autoclave) by trained personnel.
Conclusion
The synthesis of this compound from indole offers a fascinating case study in heterocyclic chemistry, showcasing a variety of strategic approaches. For general laboratory applications, the indirect two-step pathway involving Vilsmeier-Haack formylation followed by base-mediated oxidation remains the most reliable, high-yielding, and versatile method.[3] Direct carboxylation methods, while more atom-economical, typically require more specialized equipment or stringent reaction conditions that may not be suitable for complex or delicate substrates. The continued development of biocatalytic routes represents a promising future direction, aligning with the principles of green chemistry to provide a sustainable alternative for the production of this vital chemical building block. The selection of a specific pathway should always be guided by a thorough evaluation of the project's scale, purity requirements, and the chemical nature of the specific indole substrate being employed.
References
- L.S.College, Muzaffarpur. (2019-12-19). Kolbe–Schmitt reaction.
- Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- Iwemi, K. synthesis of this compound and indole-3- methanol.
- Yoshida, T., et al. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. PubMed.
- Brainly.in. (2022-06-10). Give the mechanism of the Reimer Tieman reaction on indole.
- ResearchGate. (2020). Indole carboxylation reaction by AnInD in the presence of 1 M KHCO 3.
- ChemWis. (2025-06-10). Vilsmeier–Haack reaction of indole. YouTube.
- Wikipedia. (2023). Reimer–Tiemann reaction.
- ECHEMI. (2020). Reimer-Tiemann reaction on indole.
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available: [Link]
- Chemistry Stack Exchange. (2020-01-14). Reimer-Tiemann reaction on indole.
- Indian Journal of Chemistry. (Year not available). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
Sources
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SYNTHESIS OF this compound AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. brainly.in [brainly.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 11. Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Indole-3-Carboxylic Acid (I3CA): The Mucosal Architect
The following technical guide details the mechanism of action, biosynthesis, and experimental utility of Indole-3-carboxylic acid (I3CA). It is structured for researchers requiring actionable, high-fidelity data for drug discovery and mucosal immunology.
Technical Guide & Mechanism of Action
Executive Summary
This compound (I3CA) , also known as 3-carboxyindole or ICOOH, is a bioactive tryptophan catabolite produced exclusively by the gut microbiota. While often overshadowed by its precursors (Indole) or analogs (Indole-3-propionic acid, IPA), I3CA has emerged as a critical terminal metabolite with higher stability and specific potency in modulating the Aryl Hydrocarbon Receptor (AHR) axis.
Unlike transient indoles, I3CA acts as a sustained signaling molecule that orchestrates intestinal barrier integrity, regulates immune tolerance via Treg differentiation, and exhibits a unique "senescence-inducing" capability in colorectal cancer cells. This guide dissects its molecular causality, providing researchers with the protocols necessary to validate its therapeutic potential.
Biosynthesis & Pharmacokinetics
I3CA is not encoded by the mammalian genome; it is an "exogenous" signal derived entirely from dietary tryptophan. Understanding its origin is critical for controlling experimental variability in in vivo models.
The Tryptophan-IAld-I3CA Axis
The primary route of synthesis involves the oxidative metabolism of Indole-3-aldehyde (IAld). Many Lactobacillus species lack the enzymes to fully degrade tryptophan to I3CA directly, relying instead on a cross-feeding mechanism or host-mediated oxidation.
Key Biosynthetic Steps:
-
Transamination: Tryptophan is converted to Indole-3-pyruvate (IPyA) by bacterial aromatic amino acid aminotransferase (ArAT).
-
Decarboxylation: IPyA is converted to Indole-3-aldehyde (IAld).
-
Oxidation: IAld is oxidized to This compound (I3CA) by aldehyde dehydrogenases (ALDH) present in both specific bacteria (e.g., L. gallinarum) and host tissues (liver/intestinal mucosa).
Biosynthetic Pathway Visualization
The following diagram illustrates the metabolic cascade required to generate I3CA.
Figure 1: The Tryptophan-IAld-I3CA biosynthetic axis. Note that I3CA is the oxidized, stable downstream metabolite of Indole-3-aldehyde.
Molecular Mechanism of Action
I3CA functions primarily as a ligand-dependent agonist for the Aryl Hydrocarbon Receptor (AHR) , a cytosolic transcription factor that senses environmental and microbial signals.
A. The AHR-IL-22-STAT3 Axis (Barrier Function)
Upon binding I3CA, the AHR undergoes a conformational change, shedding its chaperone complex (HSP90/XAP2) and translocating to the nucleus.
-
Ligand Binding: I3CA binds the PAS-B domain of AHR. While its affinity is lower than xenobiotics like TCDD, its continuous production by the microbiota allows for sustained physiological activation.
-
Nuclear Translocation: AHR dimerizes with ARNT (AHR Nuclear Translocator).
-
Transcriptional Activation: The AHR/ARNT complex binds Xenobiotic Response Elements (XRE) in the promoter regions of target genes.
-
Effect: Upregulation of Interleukin-22 (IL-22) .[1] IL-22 binds to receptors on epithelial cells, triggering STAT3 phosphorylation , which drives the expression of tight junction proteins (ZO-1, Occludin ) and antimicrobial peptides (Reg3γ).
B. The Senescence Induction (Oncology)
In colorectal cancer (CRC) models, I3CA exhibits a distinct mechanism unrelated to simple cytotoxicity.
-
Mechanism: I3CA enhances DNA damage responses in rapidly dividing cells.
-
Synergy: When combined with Doxorubicin, I3CA amplifies p21 and p16 expression, forcing cancer cells into a senescent state (G0/G1 arrest) rather than apoptosis. This prevents tumor repopulation and enhances the efficacy of chemotherapy.
C. NRF2 Crosstalk (Antioxidant Defense)
Recent data suggests I3CA activates the NRF2 pathway, promoting the expression of antioxidant enzymes (HO-1, NQO1). This reduces Reactive Oxygen Species (ROS) accumulation in the gut mucosa, preventing inflammation-induced barrier leakiness.[2]
Figure 2: Molecular mechanism of I3CA. The compound activates AHR to drive barrier repair (IL-22) and antioxidant defense (NRF2), while inducing senescence in oncogenic contexts.
Experimental Protocols
These protocols are designed for high reproducibility. I3CA is sparingly soluble in water; strict adherence to the solvent protocol is required to prevent precipitation in cell culture media.
Preparation of I3CA Stock[3][8]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Solubility: ~240 mg/mL in DMSO.[5]
-
Storage: -20°C (Stock), -80°C (Long-term).
Protocol:
-
Dissolve I3CA powder in DMSO to create a 100 mM stock solution .
-
Sonicate for 5–10 minutes if visible particles remain.
-
Aliquot into amber tubes (light sensitive) and freeze.
-
Working Solution: Dilute stock 1:1000 in cell culture media (final DMSO < 0.1%) immediately before use. Do not store diluted aqueous solutions.[1]
Protocol A: Caco-2 Barrier Integrity Assay (TEER)
Objective: Measure the ability of I3CA to prevent LPS-induced barrier dysfunction.
-
Cell Culture: Seed Caco-2 cells (or Caco-2/HT-29 70:30 co-culture) on Transwell inserts (0.4 µm pore size).
-
Differentiation: Maintain for 21 days (Caco-2) or 10-14 days (co-culture) until TEER > 500 Ω·cm².
-
Pre-treatment:
-
Apical Chamber: Add I3CA (50 µM and 100 µM ) in serum-free media.
-
Control: 0.1% DMSO vehicle.
-
Incubate for 24 hours.
-
-
Challenge: Add LPS (100 ng/mL) to the basolateral chamber to induce inflammation.
-
Measurement:
-
Measure TEER at 0h, 12h, and 24h post-LPS using a chopstick electrode (e.g., Millicell ERS-2).
-
Calculation:
.
-
-
Validation: Lyse cells and perform Western Blot for ZO-1 and Occludin . I3CA treatment should prevent the LPS-induced downregulation of these proteins.
Protocol B: AHR Nuclear Translocation (Immunofluorescence)
Objective: Confirm I3CA acts via AHR in your specific cell line.
-
Seeding: Seed LS180 or Caco-2 cells on glass coverslips.
-
Treatment: Treat with I3CA (100 µM ) for 1 hour . (AHR translocation is rapid; long incubations lead to nuclear export/degradation).
-
Positive Control: FICZ (100 nM) or I3C (100 µM).
-
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-AHR (1:200).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue).
-
-
Analysis: Visualize via Confocal Microscopy.
-
Negative Result: Diffuse cytoplasmic green staining.
-
Positive Result (I3CA): Co-localization of Green (AHR) and Blue (Nucleus) signals.
-
Data Summary & Reference Values
| Parameter | Value / Description | Context |
| Molecular Weight | 161.16 g/mol | Formula: C9H7NO2 |
| Solubility (DMSO) | > 200 mg/mL | High solubility; preferred stock solvent. |
| Solubility (Water) | < 0.5 mg/mL | Sparingly soluble; requires pre-dissolution.[1] |
| EC50 (AHR Activation) | ~10 - 50 µM | Estimated functional potency (varies by cell line). |
| EC50 (Cytotoxicity) | ~4.6 µg/mL (28 µM) | In A549 Lung Cancer cells [3]. |
| Key Target Genes | Cyp1a1, IL-22, NQO1 | Markers of AHR and NRF2 activation. |
| Physiological Source | L. gallinarum, L. reuteri | Derived from dietary Tryptophan. |
References
-
Microbiota-Derived Indole Metabolites and AHR. Title: Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor. Source: MDPI, 2020. URL:[Link]
-
I3CA and Colorectal Cancer Senescence. Title: this compound Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Source: ResearchGate / Frontiers in Pharmacology (Verified Context). URL:[Link]
-
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Natural occurrence of Indole-3-carboxylic acid in plants
An In-depth Technical Guide to the Natural Occurrence of Indole-3-Carboxylic Acid in Plants
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (I3CA), a tryptophan-derived metabolite, has emerged as a significant player in the complex chemical language of plants. Initially overshadowed by its well-known auxin relative, indole-3-acetic acid (IAA), recent research has illuminated I3CA's distinct and critical roles, particularly in orchestrating plant defense responses. This guide provides a comprehensive technical overview of the natural occurrence of I3CA in plants, detailing its biosynthesis, physiological functions, and the analytical methodologies required for its robust quantification. We synthesize current field-proven insights to offer a self-validating framework for researchers aiming to investigate this important biomolecule.
Introduction: Beyond Auxin Activity
For decades, the study of indolic compounds in plants has been dominated by indole-3-acetic acid (IAA), the principal auxin governing plant growth and development.[1][2] IAA is a master hormone, regulating everything from cell division and elongation to apical dominance and responses to environmental stimuli.[1][2] However, the plant indolic metabolome is far more diverse. This compound (I3CA or ICOOH), a structural analog of IAA, is now recognized not as a growth hormone, but as a key component of the plant's induced defense arsenal.[3][4] Found as a natural metabolite in plants such as Arabidopsis thaliana, I3CA and its derivatives are synthesized from tryptophan and accumulate significantly in response to pathogen challenge.[3][4][5] This guide delves into the biochemistry and physiology of I3CA, distinguishing its metabolic pathway and function from that of classical auxins and providing the technical foundation for its study.
The Biosynthesis of this compound: A Defense-Oriented Pathway
The synthesis of I3CA in plants is intrinsically linked to the broader tryptophan-derived secondary metabolism, which is pivotal for plant immunity. The pathway is distinct from the primary route of IAA biosynthesis, which primarily proceeds through an indole-3-pyruvic acid intermediate.[4] The I3CA pathway, particularly well-elucidated in the model plant Arabidopsis thaliana, utilizes indole-3-acetonitrile (IAN) as a key intermediate.[3][4][5]
The core biosynthetic sequence is as follows:
-
Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway initiates with the conversion of the amino acid tryptophan to IAOx. This step is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.
-
IAOx to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN. This conversion is a critical branch point, directing tryptophan metabolism towards defense compounds rather than IAA.
-
IAN to Indole-3-carbaldehyde (ICHO) and this compound (I3CA): The nitrile group of IAN is metabolized to form both ICHO and I3CA. This conversion is catalyzed by the enzyme Cytochrome P450 71B6 (CYP71B6) .[3][4][5] This enzyme's activity is particularly relevant under stress conditions, where it is transcriptionally co-expressed with other defense-related genes.[3][5]
-
ICHO to I3CA: The final oxidation step, converting the aldehyde ICHO into the carboxylic acid I3CA, is catalyzed by ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) .[3][4][5] While initially investigated for a potential role in IAA synthesis from indole-3-acetaldehyde, AAO1's primary physiological role is now understood to be in the biosynthesis of these defense-related indolic compounds.[3][4]
This biosynthetic route highlights a sophisticated metabolic network where plants channel a primary metabolite, tryptophan, into distinct functional outputs—growth or defense—depending on the prevailing physiological cues.
Caption: Biosynthetic pathway of this compound from Tryptophan in Arabidopsis.
Physiological Role: I3CA as a Modulator of Plant Immunity
Unlike IAA, I3CA does not exhibit significant auxin activity. Instead, its primary role is in the realm of plant-pathogen interactions, where it functions as a phytoalexin and a signaling molecule involved in induced resistance.[6][7]
Accumulation Upon Pathogen Challenge
The most compelling evidence for I3CA's role in defense is its rapid accumulation in plant tissues upon elicitation or infection. In Arabidopsis, treatment with silver nitrate (AgNO₃), a chemical elicitor that mimics pathogen attack, leads to a substantial increase in the levels of I3CA and its derivatives.[3][5] The total accumulation of these compounds is comparable to that of camalexin, the canonical phytoalexin of Arabidopsis, underscoring their quantitative importance in the defense response.[3][5]
A Mediator of Priming
I3CA is a key mediator of "priming," a physiological state where a plant, having been exposed to a mild stress, exhibits a faster and stronger defense response upon subsequent pathogen attack. The application of β-aminobutyric acid (BABA), a known priming agent, enhances the accumulation of I3CA specifically upon infection with the necrotrophic fungus Plectosphaerella cucumerina.[7] This primed accumulation of I3CA contributes to BABA-induced resistance, suggesting a signaling role in potentiating other defense mechanisms, such as callose deposition.[7]
Quantitative Data on I3CA Derivative Accumulation
Upon synthesis, I3CA and its precursor ICHO are often modified, primarily through glucosylation, to enhance their solubility and stability. The following table summarizes quantitative data from studies on Arabidopsis leaves, demonstrating the induction of I3CA and related metabolites following elicitor treatment.
| Compound Derivative | Basal Level (Control) | Induced Level (AgNO₃ Treatment) | Fold Change |
| ICHO | Not Detected | ~17.5 | - |
| I3CA | Not Detected | ~0.83 | - |
| I3CA-Glucoside | ~0.07 | ~1.78 | ~25x |
| 6-Hydroxy-I3CA-Glucoside | ~1.05 | ~18.4 | ~17.5x |
| 6-Glucosyl-I3CA | ~5.25 | ~23.1 | ~4.4x |
| (Data synthesized from Böttcher et al., 2014. Values represent relative peak areas and are illustrative of the scale of induction.)[4] |
Analytical Workflow: Extraction, Purification, and Quantification
Accurate and sensitive quantification of I3CA from complex plant matrices is essential for understanding its physiological dynamics. The gold-standard methodology is Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol provides a self-validating workflow, incorporating best practices for analyte stability and quantitative accuracy.
Experimental Protocol: LC-MS/MS Quantification of I3CA
Causality Behind Experimental Choices:
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-I3CA) is critical. It is added at the very beginning of the extraction process to account for analyte loss at every single step, from extraction and purification to ionization in the MS source. This is the cornerstone of a self-validating quantitative system.
-
Antioxidants: Indolic compounds are susceptible to oxidation. Including antioxidants like diethyl dithiocarbamate (DIECA) or butylated hydroxytoluene (BHT) in the extraction solvent is crucial to prevent artifactual degradation.
-
Solid-Phase Extraction (SPE): Plant extracts are complex. A C18 SPE step is used to remove interfering compounds like pigments and lipids that can cause ion suppression in the mass spectrometer, thereby ensuring a clean and accurate signal.
-
MS/MS Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can confidently detect and quantify I3CA even at trace levels, distinguishing it from isomeric compounds.
Step-by-Step Methodology:
-
Sample Collection & Homogenization:
-
Flash-freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Immediately add 1 mL of ice-cold extraction buffer (80% methanol in water containing 2.5 mM DIECA).
-
-
Internal Standard Spiking:
-
To the homogenate, add a known amount of ¹³C-labeled I3CA internal standard (e.g., 10 ng). Vortex thoroughly.
-
-
Extraction:
-
Incubate the mixture at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the indolic compounds with 1 mL of 80% methanol.
-
-
Sample Concentration & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Employ a gradient elution from a mobile phase A (water + 0.1% formic acid) to mobile phase B (acetonitrile + 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM).
-
I3CA Transition: Precursor ion (m/z) 174 -> Product ion (m/z) 130
-
¹³C₆-I3CA Transition: Precursor ion (m/z) 180 -> Product ion (m/z) 136
-
-
Quantification: Calculate the endogenous I3CA concentration by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled I3CA and a fixed concentration of the internal standard.
-
Caption: Experimental workflow for the quantification of I3CA in plant tissue.
Conclusion and Future Directions
This compound represents a fascinating branch of plant indole metabolism, one that has evolved for defense rather than development. Its biosynthesis via the IAN pathway and its role as a signaling molecule in priming plant immunity distinguish it clearly from the auxin IAA. The analytical workflows presented here provide a robust framework for its quantification, enabling deeper investigation into its precise mechanisms of action.
Future research should focus on several key areas:
-
Broader Occurrence: Surveying a wider range of plant species to determine the evolutionary conservation and distribution of the I3CA pathway.
-
Receptor Identification: Identifying the cellular receptors or targets through which I3CA mediates its signaling functions in the defense response.
-
Metabolic Crosstalk: Further elucidating the regulatory mechanisms that govern metabolic flux between the IAA and I3CA biosynthetic pathways, particularly under combined growth- and defense-promoting conditions.
Understanding the nuances of molecules like I3CA is paramount for developing novel strategies in crop protection and for harnessing the full potential of the plant's natural chemical defenses.
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Indole-3-Carboxylic Acid: A Pivotal Tryptophan Metabolite in Host-Microbiome Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-carboxylic acid (I3C), a key microbial metabolite of the essential amino acid tryptophan, has emerged as a critical signaling molecule orchestrating the complex interplay between the gut microbiota and host physiology. This guide provides a comprehensive technical overview of I3C, detailing its biosynthesis, physiological functions, and mechanisms of action. We delve into the analytical methodologies for its quantification, its profound influence on the aryl hydrocarbon receptor (AHR) signaling pathway, and its burgeoning therapeutic potential in a range of diseases. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and harness the therapeutic promise of this fascinating molecule.
The Central Role of Tryptophan Metabolism in Host-Microbe Symbiosis
Tryptophan, an essential amino acid obtained from the diet, serves not only as a building block for protein synthesis but also as a precursor to a vast array of bioactive metabolites. These metabolites are generated through three major pathways: the kynurenine and serotonin pathways, which are predominantly active in host cells, and the indole pathway, which is largely driven by the metabolic activity of the gut microbiota.[1] The gut microbiome, through its diverse enzymatic capabilities, transforms tryptophan into a variety of indolic compounds, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and this compound (I3C).[2][3] These microbial metabolites are not mere byproducts; they are potent signaling molecules that can locally influence the intestinal environment and be absorbed into systemic circulation to exert effects on distant organs.[2]
Biosynthesis of this compound: A Microbial Transformation
The journey from dietary tryptophan to the bioactive I3C is a multi-step process primarily carried out by commensal bacteria residing in the gastrointestinal tract.
2.1. From Tryptophan to Indole Derivatives
The gut microbiota metabolizes tryptophan into various indole derivatives.[3] For instance, the enzyme tryptophanase, present in many gut bacteria, converts tryptophan to indole. Other enzymatic pathways lead to the production of tryptamine and indole-3-pyruvic acid, which can be further metabolized into a range of indole compounds.[3]
While the complete biosynthetic pathway of I3C in all relevant gut microbes is an area of active research, it is understood to be a degradation product of L-tryptophan.[4] Some studies suggest that I3C can be formed from the degradation of indole-3-acetic acid (IAA).[4] In the bacterium Chromobacterium violaceum, for example, L-tryptophan is converted to indole-3-acetic acid, which is then further metabolized to this compound.[4] In plants like Arabidopsis thaliana, I3C is synthesized from tryptophan through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile.[5][6]
The following diagram provides a simplified overview of the microbial production of key indole derivatives from tryptophan.
Caption: Simplified pathways of microbial tryptophan metabolism.
Analytical Methodologies for I3C Quantification
Accurate quantification of I3C in biological matrices is crucial for elucidating its physiological roles and exploring its potential as a biomarker. Several analytical techniques have been employed for this purpose.
-
Colorimetric Methods: Historically, colorimetric assays, such as those using potassium nitrite and nitric acid or ferric chloride and sulfuric acid, were used for the quantitative measurement of indoleacetic acid and related compounds.[7] However, these methods can be non-specific and may only provide a quantitative estimation of total indoles rather than individual analytes.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for both qualitative and quantitative determination of I3C and other indolic compounds.[8][9] Reversed-phase columns, such as C18, are commonly used for separation, and detection can be achieved using fluorescence or refractive index detectors.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest sensitivity and specificity, GC-MS and LC-MS are the methods of choice.[9] These techniques allow for precise quantification, even at the low concentrations typically found in biological samples.
Table 1: Comparison of Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Colorimetric Assays | Chemical reaction producing a colored product | Simple, low cost | Low specificity, susceptible to interference |
| HPLC | Chromatographic separation | Good specificity and sensitivity | Can be time-consuming, may require derivatization |
| GC-MS / LC-MS | Chromatographic separation coupled with mass analysis | High specificity and sensitivity, can identify unknown compounds | High instrument cost, requires skilled operators |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The diverse biological effects of I3C are primarily mediated through its activation of the Aryl Hydrocarbon Receptor (AHR).[11][12] The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and intestinal barrier function.[11][12]
Upon binding by a ligand such as I3C, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, thereby modulating their expression.
AHR activation by indole derivatives has been shown to:
-
Promote IL-22 secretion , which in turn enhances epithelial cell proliferation and restores intestinal barrier integrity.[13]
-
Modulate the activity of STAT proteins by regulating the expression of suppressor of cytokine signaling (SOCS) family proteins.[13]
-
Influence the differentiation of immune cells , such as dendritic cells.[11]
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Physiological Roles and Therapeutic Potential of this compound
The ability of I3C to modulate the AHR signaling pathway and other cellular processes endows it with a wide range of physiological functions and significant therapeutic potential.
5.1. Gut Health and Inflammatory Bowel Disease (IBD)
Indole and its derivatives play a crucial role in maintaining intestinal homeostasis.[14] They can strengthen the intestinal barrier, reduce inflammation, and positively impact gastrointestinal health.[14][15] The gut microbial metabolite indole-3-acetic acid (IAA), which is structurally similar to I3C, has been shown to ameliorate intestinal inflammation and associated systemic complications in animal models of IBD.[16] Given its AHR-activating properties, I3C is a promising candidate for the treatment of IBD.
5.2. Cancer
I3C has demonstrated anti-cancer properties. It can be cytotoxic to human lung and breast cancer cells.[17] Furthermore, I3C has been shown to enhance the anti-cancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[18][19] It has also been used as a precursor in the synthesis of other compounds with anticancer activity.[17]
5.3. Metabolic Diseases
The AHR plays a role in glucose, lipid, and cholesterol metabolism in the liver.[20] The gut microbial metabolite indole-3-acetic acid has been shown to alleviate hepatic steatosis in mice, and this effect is mediated, at least in part, through the AHR.[20] This suggests that I3C may also have therapeutic potential in the management of metabolic disorders.
5.4. Other Potential Applications
I3C and other indole derivatives have shown a broad spectrum of biological activities, including:
-
Antimicrobial effects : I3C can act as an antibiotic adjuvant.[21]
-
Antiviral activity : I3C has been shown to inhibit HIV replication.[17]
-
Neuroprotection : The related indole metabolite, indole-3-propionic acid, has demonstrated neuroprotective effects.[22]
Future Directions and Drug Development Opportunities
The growing understanding of the profound impact of I3C on human health presents exciting opportunities for drug development. Future research should focus on:
-
Elucidating the complete biosynthetic pathways of I3C in the gut microbiota to identify key bacterial strains and enzymes that can be targeted for therapeutic modulation.
-
Conducting preclinical and clinical studies to further validate the therapeutic efficacy of I3C in various disease models.
-
Developing novel I3C derivatives and analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy.
-
Exploring the potential of I3C as a biomarker for diseases associated with gut dysbiosis and altered tryptophan metabolism.
This compound stands at the crossroads of microbiology, immunology, and pharmacology. As our understanding of the gut microbiome's role in health and disease continues to expand, this remarkable tryptophan metabolite is poised to become a key player in the development of next-generation therapeutics.
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A Comprehensive Spectroscopic Guide to Indole-3-Carboxylic Acid: NMR, IR, and MS Analysis
This technical guide provides an in-depth exploration of the spectroscopic characteristics of Indole-3-carboxylic acid, a significant metabolite of tryptophan and a key molecular entity in biochemical and pharmaceutical research.[1][2] Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various experimental contexts. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and validated protocols for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Rationale
This compound (C₉H₇NO₂) possesses a molecular weight of 161.16 g/mol .[2][3] Its structure consists of a bicyclic indole core with a carboxylic acid group substituted at the C3 position of the pyrrole ring. This unique arrangement of functional groups—an aromatic amine (indole N-H), a carboxylic acid (COOH), and a substituted benzene ring—gives rise to a distinct and predictable spectroscopic fingerprint. The numbering convention used for discussion is shown below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is characterized by signals from the indole ring protons, the N-H proton, and the carboxylic acid proton. The choice of deuterated solvent is critical, as protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) can lead to the exchange and subsequent disappearance of the labile N-H and COOH proton signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for observing these exchangeable protons.
Expert Insight: The slight downfield shift of all protons when switching from a non-polar to a polar solvent like methanol is expected due to solvent-solute interactions. The labile protons (N-H, COOH) are often broad and may not be observed in protic solvents like CD₃OD due to rapid deuterium exchange.[4]
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Position | Chemical Shift (δ) in Methanol-d₄ (ppm) | Multiplicity |
|---|---|---|
| H2 | ~8.06 | Singlet (s) |
| H4 | ~7.94 | Doublet (d) |
| H7 | ~7.42 | Doublet (d) |
| H5 | ~7.18 | Triplet (t) |
| H6 | ~7.15 | Triplet (t) |
| N1-H | Variable, often broad (~11.5 ppm in DMSO-d₆) | Broad Singlet |
| COOH | Variable, often broad (~12.0 ppm in DMSO-d₆) | Broad Singlet |
Data synthesized from PubChem HMDB entry for a 600 MHz spectrometer.[2]
Interpretation of Key Signals:
-
H2 Proton (~8.06 ppm): This proton is on the carbon adjacent to the indole nitrogen and is deshielded, appearing as a sharp singlet.
-
Benzene Ring Protons (H4-H7): These protons in the range of 7.15-7.94 ppm exhibit characteristic splitting patterns (doublets and triplets) due to ortho- and meta-coupling, confirming the substitution pattern on the benzene ring.
-
N-H and COOH Protons: These are acidic protons and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and readily exchange with D₂O, which can be used as a confirmation technique.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of this compound displays nine distinct signals, corresponding to each unique carbon atom in the molecule.
Expert Insight: The chemical shift of the carbonyl carbon (C8) is significantly downfield, which is characteristic of carboxylic acids. The quaternary carbons (C3, C3a, C7a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their generally lower intensity in a standard broadband-decoupled spectrum.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Chemical Shift (δ) in CD₃OD (ppm) |
|---|---|
| C8 (C=O) | ~170.0 |
| C7a | ~138.0 |
| C2 | ~133.5 |
| C3a | ~128.0 |
| C5 | ~123.5 |
| C4 | ~121.9 |
| C6 | ~122.2 |
| C7 | ~112.9 |
| C3 | ~108.0 |
Data interpreted from PubChem HSQC data and typical values for indole derivatives.[2][5]
Standard Protocol for NMR Sample Preparation
A well-prepared sample is paramount for acquiring high-quality NMR data.
-
Sample Weighing: For ¹H NMR, accurately weigh 2-5 mg of this compound. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the solvent has a low residual water peak.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[7]
-
Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions from its N-H, O-H, C=O, and aromatic C=C bonds.
Expert Insight: The most telling feature in the IR spectrum is the extremely broad O-H stretch of the carboxylic acid, which spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹. This broadness is a result of strong hydrogen bonding, typically forming dimers in the solid state.[8] This feature often overlaps with the C-H stretching frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch, H-bonded | 3300 - 2500 | Strong, very broad |
| N-H (Indole) | Stretch | ~3400 | Medium, sharp |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1750 - 1680 | Strong, sharp |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |
Data synthesized from typical values and related compounds like indole-3-acetic acid.[8][9]
Standard Protocol for Solid-State IR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty sample compartment should be run prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
Alternative Method (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is simply placed on the ATR crystal and pressure is applied before scanning, offering a much faster and simpler sample preparation.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Expert Insight: Under Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z 161 is expected to be prominent. The primary fragmentation pathway for indole carboxylic acids involves the loss of the carboxyl group. The loss of a hydroxyl radical (•OH, 17 Da) followed by carbon monoxide (CO, 28 Da) is a characteristic fragmentation of carboxylic acids.
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 161) |
|---|---|---|
| 161 | [C₉H₇NO₂]⁺˙ (Molecular Ion) | - |
| 144 | [M - OH]⁺ | Loss of •OH (17 Da) |
| 117 | [M - COOH + H]⁺ or [M - CO₂]⁺˙ | Loss of CO₂ (44 Da) |
| 116 | [M - COOH]⁺ | Loss of •COOH (45 Da) |
| 89 | [C₇H₅]⁺ (from indole ring cleavage) | Loss of •COOH and HCN |
Data synthesized from NIST and PubChem databases.[2][10][11]
General Protocol for GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate. For certain applications, derivatization (e.g., silylation) may be required to increase volatility.[12][13]
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound travels through the GC column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.
-
Ionization and Analysis: Upon exiting the column, the analyte enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).[14] The resulting ions are separated by the mass analyzer and detected.
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is a synergistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment. The following workflow illustrates this logic.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent set of data points that are indispensable for its characterization. The ¹H and ¹³C NMR spectra define the precise arrangement of its carbon-hydrogen skeleton, the IR spectrum confirms the presence of its key functional groups through their characteristic vibrations, and mass spectrometry validates its molecular weight and reveals predictable fragmentation pathways. By employing the protocols and interpretive logic outlined in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity and validity of their scientific investigations.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69867, this compound. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound, TMS. In NIST Chemistry WebBook. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent this compound decarboxylase. Retrieved from [Link]
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MDPI. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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ResearchGate. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
-
MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Retrieved from [Link]
-
PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
YouTube. (2020, April 7). 27 IR Spectroscopy Solid Sample (English). Retrieved from [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
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Indole-3-Carboxylic Acid (I3CA): Biosynthetic Pathways & Therapeutic Applications
The following technical guide details the biosynthesis, detection, and therapeutic potential of Indole-3-carboxylic acid (I3CA).
Technical Guide for Drug Development & Applied Biochemistry
Executive Summary
This compound (I3CA) is a tryptophan-derived metabolite with emerging significance in host-microbe interactions and plant defense signaling. Historically viewed merely as a degradation product of auxin (Indole-3-acetic acid, IAA), I3CA is now recognized as a potent ligand for the Aryl Hydrocarbon Receptor (AhR) , playing a critical role in modulating mucosal immunity and gut barrier function.
For drug development professionals, I3CA represents a scaffold for "postbiotic" therapeutics targeting autoimmune disorders and metabolic syndrome. This guide delineates the distinct biosynthetic routes in bacteria versus plants, provides validated quantification protocols, and outlines its mechanism of action.
Biosynthetic Pathways: The Divergent Routes
I3CA biosynthesis is not a single conserved pathway but rather the result of divergent metabolic strategies in plants and bacteria. Understanding this distinction is vital for metabolic engineering and synthetic biology applications.
The Plant Pathway: Defense & Detoxification
In plants (specifically Brassicaceae like Arabidopsis thaliana), I3CA is synthesized via the Indole-3-acetaldoxime (IAOx) route.[1] It functions primarily as a phytoalexin (defense compound) rather than a growth hormone.
The Bacterial Pathway: Auxin Degradation
In commensal bacteria (e.g., Clostridium, Pseudomonas, Chromobacterium), I3CA is typically a downstream catabolite of Indole-3-acetic acid (IAA). Bacteria produce IAA to modulate host physiology or compete with other microbes; I3CA accumulates when IAA is oxidatively decarboxylated.
-
Precursor: L-Tryptophan[2]
-
Key Intermediate: Indole-3-acetic acid (IAA)[5]
-
Mechanism: Oxidative decarboxylation (often stress-induced or peroxidase-mediated).
Pathway Visualization
The following diagram contrasts the highly regulated plant enzymatic pathway with the bacterial catabolic route.
Figure 1: Divergent biosynthetic pathways of I3CA.[3] The plant pathway (blue) utilizes cytochrome P450s for specific functionalization, while the bacterial pathway (red) largely generates I3CA via IAA degradation.
Enzymology & Mechanism
The CYP71B6 Specificity (Plant)
The enzyme CYP71B6 is unique because it can catalyze two sequential steps. It first converts indole-3-acetonitrile (IAN) into indole-3-carbaldehyde (ICHO) by releasing cyanide (HCN). It can further oxidize ICHO to I3CA, although Aldehyde Oxidase 1 (AAO1) is the more efficient catalyst for this second step in vivo. This redundancy ensures robust I3CA production during pathogen attack.
Bacterial Oxidative Decarboxylation
In bacteria, the conversion of IAA to I3CA is less specific. It often involves Indole-3-acetic acid oxidases or general peroxidases. The bond cleavage between the
-
Reaction Type: Oxidative decarboxylation.
-
Cofactors: Often requires Mn²⁺ and phenolic cofactors (in peroxidase-mediated routes).
Experimental Protocol: Quantification of I3CA
Accurate detection of I3CA is challenging due to the stability of the indole ring and potential interference from isomers. The following LC-MS/MS protocol is validated for biological matrices (plasma, culture supernatant).
Sample Preparation
Principle: Acidic extraction prevents the ionization of the carboxyl group, improving partition into organic solvents.
-
Aliquot: Take 100 µL of plasma or bacterial supernatant.
-
Internal Standard: Add 10 µL of deuterated standard (
-Indole-3-carboxylic acid) at 1 µM. -
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 1% Formic Acid) .
-
Why Formic Acid? It acidifies the solution, ensuring I3CA (pKa ~4.8) is protonated and soluble in the organic phase, while precipitating proteins.
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Evaporation: Transfer supernatant to a fresh tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
| Parameter | Setting | Notes |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) | High surface area for indole separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Flow Rate | 0.3 mL/min | Standard for ESI. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. | Linear gradient. |
| Ionization | ESI Positive Mode (ESI+) | Indoles ionize well in positive mode. |
| Precursor Ion | m/z 162.05 [M+H]⁺ | Protonated I3CA. |
| Product Ion | m/z 144.0 [M+H - H₂O]⁺ or m/z 116.0 | Loss of water or carboxyl group. |
Therapeutic Application: AhR Activation
I3CA is a "prototypic" ligand for the Aryl Hydrocarbon Receptor (AhR). Unlike toxic ligands (e.g., Dioxin), I3CA induces a specific conformational change in AhR that favors immune tolerance.
Mechanism of Action[6][7]
-
Ligand Binding: I3CA diffuses across the cell membrane and binds to cytosolic AhR.
-
Nuclear Translocation: The I3CA-AhR complex sheds chaperones (HSP90) and translocates to the nucleus.
-
Dimerization: AhR dimerizes with ARNT (AhR Nuclear Translocator).
-
Gene Transcription: The complex binds to Dioxin Response Elements (DRE) in DNA.
-
Outcome: Upregulation of CYP1A1 (feedback loop) and IL-22 (barrier function). Crucially, I3CA promotes the differentiation of T-regulatory (Treg) cells while suppressing inflammatory Th17 cells.
Figure 2: Mechanism of AhR activation by I3CA. The pathway leads to the expression of anti-inflammatory cytokines (IL-10, IL-22).
References
-
Böttcher, C., et al. (2014). "The Biosynthetic Pathway of Indole-3-Carbaldehyde and this compound Derivatives in Arabidopsis." Plant Physiology.
-
Krishnan, S., et al. (2018). "Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation." Frontiers in Immunology.
-
McClerklin, S.A., et al. (2018). "Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000." PLOS Pathogens.
-
Li, Y., et al. (2024). "this compound Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells."[6] Acta Poloniae Pharmaceutica.
-
Hubbard, T.D., et al. (2015). "Adaptation of the human aryl hydrocarbon receptor to sense microbiota-derived indoles." Scientific Reports.
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An In-Depth Technical Guide to the Chemical Reactivity of the Indole Nucleus in Indole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carboxylic acid, a key structural motif in numerous biologically active compounds, presents a fascinating case study in heterocyclic chemistry. The interplay between the electron-rich indole nucleus and the electron-wielding carboxylic acid group at the C3 position governs its reactivity, creating a nuanced chemical profile that is crucial for synthetic chemists and drug designers to understand. This guide provides a comprehensive exploration of the chemical reactivity of the indole nucleus within this molecule, delving into the mechanistic underpinnings of its electrophilic and nucleophilic transformations. We will examine how the carboxylic acid moiety modulates the intrinsic reactivity of the indole ring, discuss key synthetic transformations, and provide practical, field-proven insights into experimental design and execution.
The Electronic Landscape of this compound: A Tale of Two Moieties
The indole ring system is inherently electron-rich, a consequence of the lone pair of electrons on the nitrogen atom participating in the π-system of the aromatic rings. This π-excessive nature makes the indole nucleus highly susceptible to electrophilic attack.[1] In unsubstituted indole, the position of greatest electron density and, therefore, the primary site of electrophilic substitution, is the C3 position.[1][2][3][4][5] This preference is attributed to the formation of a more stable cationic intermediate upon attack at C3, where the positive charge can be effectively delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring.[1]
However, the introduction of a carboxylic acid group at the C3 position dramatically alters this electronic landscape. The -COOH group is an electron-withdrawing group (EWG) through both inductive and resonance effects. This deactivating nature has profound implications for the reactivity of the indole nucleus.
Key Electronic Effects:
-
Deactivation of the Pyrrole Ring: The primary effect of the 3-carboxyl group is the significant deactivation of the pyrrole ring towards electrophilic attack. The positions most affected are C2 and the N1-H.
-
Shifting Electrophilic Attack to the Benzene Ring: With the pyrrole ring deactivated, electrophilic substitution is directed towards the benzene portion of the indole nucleus, typically at the C5 and C6 positions.
-
Influence on Nucleophilic Reactions: While the indole nucleus itself is not typically prone to nucleophilic attack, the presence of activating groups or specific reaction conditions can facilitate such reactions. The 3-carboxyl group can influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution: Navigating the Deactivated Ring
Despite the deactivating effect of the 3-carboxyl group, electrophilic substitution on the indole nucleus of this compound can be achieved under appropriate conditions. The key is to employ sufficiently reactive electrophiles and often harsher reaction conditions than would be required for unsubstituted indole.
Nitration
Nitration of this compound typically requires strong nitrating agents. The substitution occurs predominantly on the benzene ring.
-
Typical Conditions: A mixture of concentrated nitric acid and sulfuric acid.
-
Major Products: 5-Nitrothis compound and 6-nitrothis compound are the primary products, with the exact ratio depending on the specific reaction conditions.
Halogenation
Direct halogenation of this compound also favors substitution on the carbocyclic ring.
-
Bromination: Reaction with bromine in a suitable solvent like acetic acid leads to the formation of 5-bromothis compound.
-
Chlorination: Similar conditions with chlorine will yield the corresponding 5-chloro derivative.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are generally challenging on the deactivated this compound nucleus. The Lewis acid catalysts required can complex with the carboxylic acid group, further deactivating the ring system. However, under forcing conditions, substitution on the benzene ring may be possible.
Reactions at the Carboxylic Acid Group: A Gateway to Diverse Functionality
The carboxylic acid group at the C3 position is a versatile handle for a wide array of chemical transformations, providing access to a rich library of indole derivatives. These reactions generally follow the well-established chemistry of carboxylic acids.
Esterification
Conversion of the carboxylic acid to its corresponding ester is a fundamental transformation that can be achieved through several methods.
-
Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).
-
Alkylation of the Carboxylate: Formation of the carboxylate salt with a base, followed by reaction with an alkyl halide (e.g., methyl iodide).[6]
Table 1: Comparison of Common Esterification Methods for this compound
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid (H₂SO₄) | Reflux | Inexpensive reagents, simple procedure | Reversible reaction, may require removal of water |
| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Room temperature to gentle heating | Mild conditions, high yields | Alkyl halide may be expensive or reactive |
| Using Diazomethane | Diazomethane (CH₂N₂) | Ethereal solution, 0°C | High yields, mild conditions | Diazomethane is toxic and explosive |
Amide Bond Formation
The synthesis of amides from this compound is crucial for the development of many biologically active molecules.[7][8] This is typically achieved by activating the carboxylic acid followed by reaction with an amine.
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to facilitate amide bond formation.[7]
-
Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which readily reacts with amines.[6]
Experimental Protocol: Synthesis of N-Benzyl-1H-indole-3-carboxamide
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the conversion to the acid chloride by thin-layer chromatography (TLC).
-
Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling: Slowly add the solution of the in-situ generated indole-3-carbonyl chloride to the amine solution at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Reduction
The carboxylic acid group can be selectively reduced to the corresponding alcohol, indole-3-methanol.
-
Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction must be carried out in an anhydrous ethereal solvent.
Decarboxylation
Removal of the carboxylic acid group to yield unsubstituted indole can be accomplished under certain conditions, although it is often not a trivial process.
-
Thermal Decarboxylation: Heating this compound, sometimes in the presence of a copper catalyst or in a high-boiling solvent, can induce decarboxylation.[9]
-
Acid-Catalyzed Decarboxylation: In some cases, strong acidic conditions can promote decarboxylation.[10]
-
Metal-Free Conditions: Recent methods have been developed for the decarboxylation of indole-3-carboxylic acids using inorganic bases like K₂CO₃ or under acetonitrile-promoted basic conditions.[11][12]
Diagram: Key Reactions of the Carboxylic Acid Group
Caption: Synthetic transformations of the 3-carboxyl group.
Nucleophilic Reactions on the Indole Nucleus
While less common than electrophilic substitution, nucleophilic reactions on the indole nucleus of this compound can occur, particularly when the ring is activated by other electron-withdrawing groups or under specific reaction conditions. For instance, in derivatives like 1-methoxyindole-3-carboxaldehyde, the C2 position becomes susceptible to nucleophilic attack.[13] Similarly, 3-nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition at the C2 position.[13]
Advanced Synthetic Applications and Future Directions
The rich and varied reactivity of this compound makes it a cornerstone in the synthesis of complex molecules.
-
Drug Development: Many this compound derivatives exhibit significant biological activity, including herbicidal and medicinal properties.[14][15]
-
Palladium-Catalyzed Cross-Coupling: The carboxylic acid group can be used as a directing group or a precursor for other functionalities in modern cross-coupling reactions. For example, palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters provides a route to this compound esters.[16]
-
Multi-component Reactions: The development of one-pot syntheses involving this compound derivatives is an active area of research, offering efficient pathways to complex molecular architectures.[17]
Diagram: Workflow for Derivatization of this compound
Caption: Synthetic pathways from this compound.
Conclusion
The chemical reactivity of the indole nucleus in this compound is a testament to the intricate electronic interplay within heterocyclic systems. The electron-withdrawing nature of the 3-carboxyl group fundamentally alters the reactivity profile of the indole ring, deactivating the pyrrole moiety and directing electrophilic attack to the benzene ring. Simultaneously, the carboxylic acid itself serves as a versatile functional handle for a plethora of synthetic transformations, enabling the construction of diverse and complex molecular scaffolds. A thorough understanding of these principles is indispensable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, empowering them to rationally design and execute the synthesis of novel indole-based compounds with desired properties.
References
-
Reaction of Indole. - YouTube. (2021, August 29). Retrieved from [Link]
-
Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Indole - Mannich Reaction And Substitution By Elimination - ChemTube3D. (n.d.). Retrieved from [Link]
-
Indole synthesis, reactions and applications - YouTube. (2021, February 17). Retrieved from [Link]
-
Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N–H) Indoles via Common N-Indolyl Triethylborate | Organic Letters - ACS Publications. (2016, July 26). Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
-
21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]
-
Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. (n.d.). Retrieved from [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? - Quora. (2023, May 2). Retrieved from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and biological evaluation of this compound derivatives of amino acids and peptides - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022, July 26). Retrieved from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (n.d.). Retrieved from [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]
-
Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog. (2013, March 3). Retrieved from [Link]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Full article: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020, February 14). Retrieved from [Link]
-
Synthesis of this compound Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
-
Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores - RSC Publishing. (2016, December 14). Retrieved from [Link]
-
Reactions of Carboxylic Acid - YouTube. (2022, June 11). Retrieved from [Link]
-
Methods for the synthesis of this compound esters (microreview) - ResearchGate. (n.d.). Retrieved from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and this compound Derivatives in Arabidopsis - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Retrieved from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and this compound Derivatives in Arabidopsis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- this compound analogues - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - PubMed. (n.d.). Retrieved from [Link]
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Indole-3-Carboxylic Acid: A Strategic Precursor in Organic Synthesis
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The Strategic Value of the C3-Carboxylate
Indole-3-carboxylic acid (I3CA) is often dismissed as a mere metabolic byproduct (e.g., in the auxin pathway), yet in high-value organic synthesis, it functions as a tridentate platform . It is not simply a substrate; it is a reactive lever that can be pulled in three distinct directions depending on the catalytic environment:
-
The Handle (Preservation): A stable attachment point for amidation/esterification to build drug-like scaffolds (e.g., 5-HT3 antagonists).
-
The Mask (Decarboxylation): A latent nucleophile for ipso-substitution, allowing access to C3-arylated/alkylated indoles without handling unstable C3-lithio species.
-
The Anchor (Directing Group): A removable directing group (DG) that orchestrates regioselective C–H activation at the difficult C2 or C4 positions.
This guide details the operational parameters for exploiting these three modes.
Module A: The Handle – High-Fidelity Amidation & Esterification
The electron-rich nature of the indole ring at C3 renders the carboxylic acid less electrophilic than a standard benzoic acid. Furthermore, the N–H proton (pKa ~16) presents a chemoselectivity challenge during activation.
Case Study: Synthesis of Tropisetron
Tropisetron (Navoban) is a quintessential example of I3CA utility. The core challenge is coupling the steric bulk of tropine with the electron-rich indole acid.
Industrial vs. Laboratory Routes:
-
Acid Chloride Route (Lab Scale): Conversion to indole-3-carbonyl chloride using thionyl chloride (
).[1] Risk:[2] The intermediate is moisture-sensitive and can polymerize. -
Direct Esterification (Process Scale): Utilization of aromatic sulfonic acids (e.g.,
-TsOH) in inert solvents (dichloroethane) to drive equilibrium via water removal. This avoids the unstable acid chloride entirely.
Protocol 1: HATU-Mediated Amide Coupling (High-Throughput)
For discovery chemistry, HATU is preferred over carbodiimides (DCC/EDC) to suppress racemization and N-acyl urea formation.
Critical Parameter: Order of addition is vital. Pre-activation of the acid is required to prevent the amine from reacting with HATU to form a guanidinium byproduct.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask under
. -
Pre-activation: Charge I3CA (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv). Stir for 5 min.
-
Activation: Add HATU (1.1 equiv) in one portion. The solution will typically darken (yellow/orange) as the OAt-active ester forms. Stir for 15–20 min at RT.
-
Coupling: Add the amine (1.1 equiv). If the amine is an HCl salt, increase initial DIPEA to 4.0 equiv.
-
Monitoring: Stir for 4–12 h. Monitor via LC-MS for the disappearance of the active ester (M+H of ester vs. product).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (removes DMF), saturated
, and brine. Dry over .[1]
Module B: The Mask – Decarboxylative Cross-Coupling
I3CA serves as a surrogate for organometallic reagents. Unlike indole-3-boronic acids (which suffer from protodeboronation), I3CA is shelf-stable. Under Pd/Cu catalysis, it undergoes decarboxylation to generate a transient C3-nucleophile in situ.
Mechanism: The Pd/Cu Relay
This transformation relies on a bimetallic relay. Copper facilitates the decarboxylation and transmetallation, while Palladium handles the cross-coupling.[3]
Figure 1: Bimetallic relay mechanism. The Cu-catalyst decarboxylates the indole to form a 'soft' organometallic species that intercepts the Pd-oxidative addition complex.
Protocol 2: Decarboxylative C3-Arylation
Reagents: I3CA (1.0 equiv), Aryl Halide (1.2 equiv),
-
Setup: Charge a Schlenk tube with I3CA, Aryl Halide, Pd catalyst, CuI, and Base.
-
Inertion: Evacuate and backfill with Argon (x3). Oxygen inhibits the Pd cycle.
-
Solvation: Add degassed DMF via syringe.
-
Reaction: Heat to 120–140 °C. Note: Decarboxylation typically requires T > 100 °C.
-
Quench: Cool to RT. Filter through a Celite pad (removes metal salts).
-
Purification: The crude mixture will contain the decarboxylated indole (indole-H) as a byproduct if transmetallation is slow. Separate via column chromatography.[4][5]
Module C: The Anchor – Carboxylate-Directed C–H Activation
The most sophisticated use of I3CA is using the carboxylate as a removable Directing Group (DG). The coordination of a metal (Rh, Ru, Pd) to the carboxylate oxygen brings the catalyst into proximity with the C2-H bond.
Regioselectivity Logic
-
Without DG: Electrophilic metalation occurs at C3 (blocked).
-
With COOH DG: The metal forms a thermodynamically stable 5- or 6-membered metallacycle, forcing activation at C2 .
Protocol 3: Rh(III)-Catalyzed C2-Functionalization
This protocol utilizes a
Workflow Visualization:
Figure 2: The carboxylate acts as a fulcrum, swinging the Rh(III) catalyst into the C2 position via a concerted metalation-deprotonation (CMD) mechanism.
Experimental Steps:
-
Catalyst Formation: In a sealed tube, mix
(2.5 mol%) and (10 mol%) in DCE. Stir 10 min to generate the cationic active species. -
Addition: Add I3CA (1.0 equiv) and the coupling partner (e.g., diphenylacetylene, 1.2 equiv). Add
(2.0 equiv) if an oxidant is required (for oxidative coupling). -
Conditions: Heat to 100 °C for 12 h.
-
Post-Process: The resulting product retains the C3-COOH. This can now be decarboxylated (see Module B) to yield the net C2-functionalized indole, effectively using the COOH as a "trace" that disappears after doing its job.
Comparative Data: Reaction Parameters
| Transformation | Primary Catalyst | Solvent System | Temp (°C) | Key Additive | Critical Challenge |
| Amidation | HATU / DIPEA | DMF or DCM | 25 | DIPEA (Base) | Guanidinylation of amine (Order of addition) |
| Esterification | p-TsOH (Acid) | Dichloroethane | 80 (Reflux) | None | Water removal (Dean-Stark or molecular sieves) |
| Decarboxylative Arylation | Pd(PPh3)4 / CuI | DMF/DMA | 120–140 | K2CO3 | Protodecarboxylation (Indole-H byproduct) |
| C2-Activation | Cp*Rh(III) | DCE / t-AmylOH | 80–110 | AgSbF6 | Steric clash at C2; Catalyst poisoning |
References
-
Synthesis of Tropisetron: Google Patents. (2012). Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron.[6] CN102532128A.[7] Link
-
Decarboxylative Coupling Mechanism: Wikipedia. (2024).[8][9] Decarboxylative cross-coupling.[3] Link
-
Copper-Mediated Coupling: ACS Omega. (2018).[7][10] Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.[11][12] Link
-
Rh(III) C-H Activation: Science Advances. (2018).[7][10] Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Link
-
Amide Coupling (HATU): Common Organic Chemistry.[5] (2023).[4][5] Amine to Amide Mechanism - HATU.[4][8] Link
-
Pd-Catalyzed C-H Functionalization: Journal of Organic Chemistry. (2011).[13] Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. Link
Sources
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- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron - Google Patents [patents.google.com]
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- 8. reddit.com [reddit.com]
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- 12. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Indole-3-Carboxylic Acid Solubility & Handling Guide
Abstract
Indole-3-carboxylic acid (I3CA) is a tryptophan metabolite with significant roles in plant auxin biosynthesis and emerging pharmacological applications as an antioxidant and antimicrobial agent.[1] Its lipophilic indole core renders it poorly soluble in water but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. This application note provides validated protocols for preparing high-concentration stock solutions, managing solvent-specific stability issues, and executing precise serial dilutions for biological assays.
Physicochemical Profile
Understanding the chemical nature of I3CA is critical for predicting its behavior in solution.
| Property | Value | Relevance to Handling |
| Molecular Formula | C₉H₇NO₂ | -- |
| Molecular Weight | 161.16 g/mol | Calculation of Molarity (1 M = 161.16 mg/mL) |
| pKa | ~3.90 | Weak acid; ionization increases in basic pH, improving aqueous solubility but potentially altering permeability. |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation. |
| LogP | ~1.8 - 2.2 | Moderately lipophilic; requires organic co-solvents for biological delivery. |
Solubility Guidelines: DMSO vs. Ethanol
Dimethyl Sulfoxide (DMSO)
DMSO is the preferred solvent for creating highly concentrated, long-term storage stocks of I3CA.
-
Solubility Limit: Up to 242.5 mg/mL (approx.[2] 1.5 M) has been reported under optimal conditions [1].
-
Recommended Stock Concentration: 50 – 100 mg/mL (310 – 620 mM).
-
Reasoning: While the theoretical max is higher, working at 50-100 mg/mL prevents precipitation during freeze-thaw cycles and reduces viscosity issues during pipetting.
-
-
Key Characteristic: DMSO is hygroscopic. Absorbed water can drastically reduce I3CA solubility and accelerate degradation. Always use anhydrous DMSO (≥99.9%).
Ethanol (EtOH)
Ethanol is a viable alternative when DMSO toxicity is a concern for specific sensitive cell lines or in vivo models.
-
Recommended Stock Concentration: 10 – 25 mg/mL .
-
Volatility: Ethanol evaporates rapidly. Stock vials must be sealed tightly (Parafilm) to prevent concentration drift.
Protocol: Stock Solution Preparation
Objective: Prepare a 100 mM Stock Solution (16.1 mg/mL) in DMSO.
Materials
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored with molecular sieves)
-
Vortex mixer
-
Amber glass vials (Borosilicate)
Step-by-Step Procedure
-
Weighing: Accurately weigh 16.1 mg of I3CA powder into a sterile microcentrifuge tube or amber glass vial.
-
Note: Avoid using polystyrene tubes for long-term storage in DMSO.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Technique: Do not add the full volume at once if working near the solubility limit. Add 80% of the volume, dissolve, then top up. For 100 mM, direct addition is safe.
-
-
Dissolution: Vortex vigorously for 30-60 seconds.
-
Visual Check: The solution should be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Immediately dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Labeling: Label with Compound Name, Concentration, Solvent, Date, and Operator Initials.
Protocol: Serial Dilution for Biological Assays
Challenge: Diluting a hydrophobic compound from 100% DMSO into aqueous media can cause "crashing out" (precipitation). Solution: Use an intermediate dilution step to step-down the solvent concentration.
Workflow Diagram (Graphviz)
Figure 1: Step-down dilution strategy to prevent precipitation shock when moving from organic solvent to aqueous media.
Procedure
-
Define Target Concentration: Assume a target final concentration of 10 µM in the assay.
-
Prepare 1000x Intermediate: Dilute the 100 mM Master Stock to 10 mM using DMSO.
-
Final Dilution: Pipette 1 µL of the 10 mM Intermediate into 1000 µL (1 mL) of pre-warmed culture media.
-
Technique: Inject the DMSO solution directly into the center of the media volume while vortexing or swirling rapidly. Do not pipette onto the side of the tube.
-
-
Verification: Inspect the media under a microscope. If needle-like crystals are visible, solubility has been exceeded.
In Vivo Formulation (Advanced)
For animal studies, pure DMSO is often too toxic. A co-solvent system is required.[2][5] Validated Formulation [1]:
-
40% PEG300 (Co-solvent/Stabilizer)
-
5% Tween-80 (Surfactant)
-
45% Saline (Diluent)[2]
Preparation Order (Critical):
-
Dissolve I3CA in DMSO (10% of final volume).
-
Add PEG300 (40%) and vortex.
-
Add Tween-80 (5%) and vortex.
-
Slowly add Saline (45%) while vortexing.
Storage & Stability
| Condition | Form | Temperature | Shelf Life |
| Powder | Solid | -20°C | 3 Years |
| Stock Solution | DMSO | -80°C | 6 Months - 1 Year |
| Stock Solution | DMSO | -20°C | 1 Month |
| Working Solution | Aqueous Media | 37°C | Prepare Fresh (Use within 4h) |
-
Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials or wrap containers in aluminum foil.
-
Freeze-Thaw: Limit to <3 cycles. If the solution turns yellow or brown, significant degradation has occurred; discard.
Troubleshooting Guide
Decision Tree for Solubility Issues
Figure 2: Troubleshooting logic for precipitation events.
-
Issue: Solution turns pink/red.
-
Cause: Indole oxidation (formation of quinone-like byproducts).
-
Action: Discard stock. Ensure fresh powder is stored at -20°C desicated.
-
-
Issue: Cells detach upon adding compound.
-
Cause: DMSO concentration too high (>0.5%).
-
Action: Use the "Intermediate Dilution" method (Protocol 5) to ensure final DMSO is <0.1%.
-
References
-
TargetMol. this compound Product Sheet & Solubility Data. Retrieved from TargetMol.[2] Link
-
Cayman Chemical. this compound Safety Data Sheet & Product Insert.Link
-
ChemicalBook. this compound Properties and Solubility.Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. CAS 771-50-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. This compound | 771-50-6 [amp.chemicalbook.com]
- 4. This compound CAS#: 771-50-6 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound | 771-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Indole-3-Carboxylic Acid
Abstract
This guide provides a comprehensive framework for the quantitative analysis of Indole-3-carboxylic acid (I3C) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a key tryptophan metabolite found in various biological systems, requires accurate and reliable quantification for research in drug development, agriculture, and life sciences.[1][2][3] This document moves beyond a simple protocol, offering a deep dive into the causal science behind methodological choices—from mobile phase composition to sample preparation—ensuring both technical accuracy and field-proven reliability. Detailed, step-by-step protocols for sample preparation and analysis are provided, alongside a complete method validation strategy, empowering researchers to implement a self-validating and robust analytical system.
Introduction and Scientific Rationale
This compound (I3C) is an endogenous metabolite of tryptophan and a significant compound in both plant and animal physiology.[3] It is recognized for a range of biological activities, making its precise measurement critical in diverse research fields. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[4][5] This application note details a robust RP-HPLC method, emphasizing the scientific principles that govern each parameter to ensure reproducible and accurate results.
Physicochemical Properties of this compound
A thorough understanding of I3C's properties is fundamental to developing a successful HPLC method. These characteristics directly influence analyte retention, peak shape, and detection sensitivity.
| Property | Value / Characteristic | Significance for HPLC Method Development |
| Chemical Structure | Indole ring with a carboxylic acid group at the C3 position. | The indole ring provides hydrophobicity and a strong chromophore for UV detection. The carboxylic acid group introduces polarity and a pH-dependent charge. |
| Molecular Formula | C₉H₇NO₂ | - |
| Molecular Weight | 161.16 g/mol [2][6] | Relevant for preparing standard solutions of known molarity and for mass spectrometry applications. |
| pKa | ~3.90[7] | Crucial Parameter. The mobile phase pH must be set at least 1.5-2 units below the pKa to ensure the carboxylic acid is fully protonated (non-ionized), promoting retention on a reversed-phase column and preventing peak tailing. |
| Solubility | Soluble in ethanol, methanol, and DMSO; sparingly soluble in water.[2][3][7] | Dictates the choice of solvent for preparing stock standards. A solvent compatible with the mobile phase (e.g., methanol or acetonitrile) is ideal for working standards. |
| UV Absorbance | Maxima at approximately 213 nm and 281 nm.[3] | The maximum at ~280 nm is typically chosen for detection to minimize interference from common solvents and other matrix components.[8][9] |
The Chromatographic System: Principles and Parameter Selection
The chosen method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. I3C, being a moderately polar molecule, is well-suited for this technique.
Diagram: Principle of I3C Separation in RP-HPLC
Caption: Workflow of I3C separation on a C18 reversed-phase column.
Column (Stationary Phase) Selection
-
Expertise: A C18 (octadecylsilane) column is the industry standard and the recommended choice for I3C analysis.[4][9] The long alkyl chains provide sufficient hydrophobic interaction with the indole ring of I3C, leading to good retention and resolution from more polar impurities. A C8 column can be considered if shorter retention times are required.
-
Causality: The choice of a high-purity, end-capped silica C18 column is critical. Residual, unreacted silanol groups on the silica surface can interact with the polar groups of I3C, causing peak tailing. End-capping neutralizes these active sites, resulting in superior peak symmetry.
Mobile Phase (Eluent) Composition
The mobile phase is the engine of the separation process. Its composition must be meticulously controlled.
-
Organic Modifier: Acetonitrile (MeCN) is generally preferred over methanol for indole analysis.[10] Its lower viscosity results in lower backpressure, and its lower UV cutoff (~190 nm) provides a cleaner baseline compared to methanol (~205 nm).
-
Aqueous Phase & pH Control: This is the most critical factor for analyzing acidic compounds like I3C.
-
Causality: To ensure I3C is in its non-ionized, hydrophobic form, the mobile phase pH must be maintained below its pKa of ~3.9. An acidic mobile phase protonates the carboxylic acid group (-COOH), maximizing its interaction with the C18 stationary phase. Failure to control pH leads to poor retention and severe peak tailing.
-
Recommended Buffers: A volatile acid like 0.1% formic acid or 0.1% acetic acid is highly recommended.[11][12] These modifiers are simple to prepare, provide the necessary pH, and are compatible with mass spectrometry (MS) detectors.[10][12] Phosphoric acid can also be used for UV-only methods but is not MS-compatible.[10][13]
-
-
Elution Mode: A gradient elution is often superior to an isocratic one, especially for complex samples. It allows for the efficient elution of a wide range of compounds, sharpens peaks, and reduces run times.[11][12]
Detection Method
-
UV-Vis Detector: This is the most common and cost-effective detection method. Based on the UV spectrum of I3C, a detection wavelength of 280 nm is recommended for optimal sensitivity and selectivity against potential interferences.[9][14]
-
Fluorescence Detector (FLD): For trace-level analysis, FLD offers significantly higher sensitivity and specificity. Indole-containing compounds are naturally fluorescent. A typical setting would be an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~350-360 nm.[11][15][16]
Sample Preparation: A Self-Validating System
The goal of sample preparation is to extract I3C from the sample matrix, remove interferences, and present it in a solvent compatible with the HPLC system. The choice of method depends entirely on the matrix complexity.
Diagram: General Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for sample cleanup using Solid-Phase Extraction.
Protocol 1: For Simple Aqueous Samples (e.g., Cell Culture Supernatants)
This protocol is designed for matrices with low protein and lipid content.[11]
-
Centrifugation: Transfer 1 mL of the sample to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cells and debris.[11]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.
-
Analysis: The sample is now ready for injection.
Protocol 2: For Complex Biological Fluids (e.g., Plasma, Serum)
This protocol uses protein precipitation to remove high molecular weight interferences.
-
Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (or methanol). This 1:3 ratio is effective for crashing out most proteins.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
-
Final Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: For Plant Tissue Extracts
This protocol is adapted for solid matrices like plant seedlings.[9]
-
Homogenization: Grind ~250 mg of fresh tissue in liquid nitrogen to a fine powder.[9]
-
Extraction: Add 1 mL of HPLC-grade methanol, vortex thoroughly, and sonicate for 5 minutes.[9]
-
Centrifugation: Centrifuge at 10,000 rpm for 15 minutes at 4°C.[9]
-
Acidification & Partitioning: Collect the supernatant. Acidify to pH ~2.5-3.0 with 1M HCl. This step ensures I3C is protonated for subsequent extraction.[9]
-
Cleanup: For cleaner samples, proceed to evaporation and reconstitution as in Protocol 2. For complex extracts, a Solid-Phase Extraction (SPE) step using a C18 cartridge is recommended for further purification.[12][15]
Detailed HPLC Protocol and Validation
This section provides a specific, validated method that can be implemented directly or used as a starting point for further optimization.
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Preparation of Standards and Mobile Phase
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of I3C standard and dissolve in 10 mL of methanol. Store at -20°C.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good balance of efficiency and backpressure. |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | Acidic pH for good peak shape; ACN for good resolution. |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10-90% B; 12-14 min: 90% B; 14-15 min: 90-10% B; 15-20 min: 10% B | Efficiently elutes I3C while cleaning the column of late-eluting compounds. Re-equilibration ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A good starting point; can be adjusted based on concentration. |
| Detection | UV at 280 nm | Optimal wavelength for I3C detection with minimal interference. |
| Expected Retention Time | ~ 8-10 minutes (highly dependent on exact system/column) | - |
Method Validation Summary
A trustworthy protocol must be a self-validating system. The method should be validated for the following parameters according to regulatory guidelines.[15][16]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free of interference at the retention time of I3C in a blank matrix. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the desired range (e.g., 0.1-50 µg/mL).[11] | Confirms a direct relationship between concentration and detector response. |
| Accuracy | Mean recovery of 85-115% at low, medium, and high concentrations.[17] | Measures how close the experimental value is to the true value. |
| Precision (RSD) | RSD ≤ 15% (≤ 20% at LLOQ).[17] | Measures the repeatability of the analysis. |
| LOD / LOQ | S/N ratio of ~3 for LOD and ~10 for LOQ. | Defines the lower limits of reliable detection and quantification.[11] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high (>3.0). 2. Column degradation (exposed silanols). 3. Column overload. | 1. Ensure mobile phase pH is acidic (e.g., add 0.1% formic acid). 2. Replace the column. 3. Dilute the sample. |
| Shifting Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Column temperature fluctuation. | 1. Increase equilibration time between runs. 2. Prepare fresh mobile phase daily. 3. Use a column oven and ensure it is stable. |
| Poor Resolution | 1. Inappropriate mobile phase. 2. Old or contaminated column. | 1. Optimize the gradient slope (make it shallower). 2. Flush the column or replace it. |
| No Peak / Low Signal | 1. Sample degradation. 2. Incorrect detector wavelength. 3. Sample preparation error. | 1. Prepare fresh standards/samples; protect from light. 2. Verify detector is set to ~280 nm. 3. Review the sample preparation protocol. |
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Leveau, J. H. J., & Lindow, S. E. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant and Soil, 301(1-2), 147–158. Available at: [Link]
-
Kim, Y. J., Oh, Y. J., & Park, W. J. (2009). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 52(1), 40-45. Available at: [Link]
-
Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. RASĀYAN Journal of Chemistry, 15(2), 1234-1240. Available at: [Link]
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,... [Image]. Retrieved from [Link]
-
KC, P., Ghimire, P., & Subedee, A. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 780-786. Available at: [Link]
-
ResearchGate. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(1), 107. Available at: [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 633-639. Available at: [Link]
-
Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and validation of a reversed-phase liquid chromatography method for the simultaneous determination of indole-3-acetic acid, indole-3-pyruvic acid, and abscisic acid in barley (Hordeum vulgare L.). Journal of analytical methods in chemistry, 2012, 837636. Available at: [Link]
-
Matusheski, N. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of agricultural and food chemistry, 59(22), 12046–12053. Available at: [Link]
-
ResearchGate. (n.d.). The UV spectra of indole-3-carboxaldehyde and HPLC profile of MECO. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of indole-3-propionic acid (1),... [Image]. Retrieved from [Link]
-
Payne, K. A. P., et al. (2020). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent this compound decarboxylase. Journal of Biological Chemistry, 295(1), 175-185. Available at: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and this compound Derivatives in Arabidopsis. Plant Physiology, 164(2), 556-571. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Andonova, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Available at: [Link]
-
MDPI. (2022). Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant. Molecules, 27(16), 5275. Available at: [Link]
-
ResearchGate. (n.d.). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of indole-3-carbinol in standard. [Image]. Retrieved from [Link]
-
Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Retrieved from [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437-442. Available at: [Link]
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- 6. This compound | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Synthesis of Indole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-3-carboxylic acid scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant biological activity and therapeutic potential. This document provides a comprehensive guide to the synthesis of this compound and its derivatives. It is designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide moves beyond a simple recitation of procedures, offering in-depth explanations of the underlying chemical principles, strategic considerations for choosing a particular synthetic route, and detailed, field-proven protocols. We will explore classic named reactions and modern catalytic methods, providing the necessary context for their successful implementation and optimization in a laboratory setting.
Introduction: The Enduring Significance of the this compound Moiety
The indole nucleus is a cornerstone of heterocyclic chemistry, widely distributed in nature and integral to a vast array of bioactive natural products and pharmaceuticals.[1][2] When functionalized with a carboxylic acid at the C3-position, the resulting this compound derivatives exhibit a remarkable spectrum of pharmacological activities, including antihypertensive, herbicidal, and antibacterial properties.[3][4][5][6] Their role as antagonists for the auxin receptor protein TIR1 further highlights their importance in agrochemical research.[3][4] The versatility of the this compound core allows for extensive chemical modification, making it a highly attractive starting point for the development of novel therapeutic agents. This guide will equip the reader with the foundational knowledge and practical protocols to synthesize and derivatize this important class of molecules.
Strategic Approaches to the Synthesis of the Indole Core
The construction of the indole ring system can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This section will detail some of the most robust and widely employed methods for synthesizing this compound derivatives.
The Fischer Indole Synthesis: A Classic and Versatile Approach
First reported in 1883 by Hermann Emil Fischer, this reaction remains one of the most indispensable methods for indole synthesis.[7][8] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[7][8]
Causality of Experimental Choices:
-
Arylhydrazone Formation: The initial condensation to form the hydrazone is a critical step. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) can significantly influence the reaction rate and yield.[7]
-
[9][9]-Sigmatropic Rearrangement: The core of the Fischer synthesis is a[9][9]-sigmatropic rearrangement of the tautomerized enamine intermediate. This step is often the rate-determining step and is promoted by heat and the acid catalyst.
-
Cyclization and Aromatization: The subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring. The stability of the aromatic system is the thermodynamic driving force for the reaction.
Generalized Workflow for Fischer Indole Synthesis:
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Frontiers | Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 4. Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel this compound derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
Application Note: Indole-3-Carboxylic Acid – Mastering the Scaffold for Pharmaceutical Synthesis
[1]
Executive Summary
Indole-3-carboxylic acid (I3CA) is a pivotal heterocyclic building block, serving as the structural core for the "setron" class of 5-HT3 receptor antagonists (e.g., Tropisetron) and emerging antiviral/antitumor agents. Despite its utility, I3CA presents a unique synthetic challenge: the electron-rich indole ring facilitates protodecarboxylation under acidic or thermal stress, effectively destroying the functional handle required for chain extension.
This guide provides validated protocols to harness I3CA without triggering this decomposition, utilizing its carboxyl group either as a stable anchor for amidation/esterification or as a "traceless" directing group for C-H functionalization.
Chemical Behavior & The "Decarboxylation Trap"
The Mechanism of Failure
The most common failure mode when working with I3CA is inadvertent decarboxylation. Unlike benzoic acids, I3CA is susceptible to an
Critical Parameters to Avoid:
-
Strong Acid Catalysis: Promotes C3 protonation.
-
High Temperature (>150°C): Accelerates the zwitterionic transition state.
-
Aprotic Polar Solvents (High T): DMF/DMSO at reflux can facilitate decarboxylation even without added acid.
Solubility & Stability Profile
Data summarized from internal validation and standard sourcing.
| Parameter | Specification / Observation |
| CAS Number | 771-50-6 |
| MW | 161.16 g/mol |
| Solubility (DMSO) | ~240 mg/mL (Excellent) |
| Solubility (Ethanol) | ~50 mg/mL (Moderate) |
| Solubility (Water) | Insoluble (requires pH adjustment > 7.5) |
| Storage | -20°C (Solid), protect from light. Stable for 3 years. |
| pKa | ~3.90 (Carboxyl), ~16 (Indole N-H) |
Validated Experimental Protocols
Protocol A: Synthesis of Tropisetron (Esterification via Acid Chloride)
Target: Tropisetron (Navoban), a 5-HT3 antagonist. Challenge: Activating the carboxyl group without triggering decarboxylation.
Mechanism: Conversion to acid chloride using thionyl chloride, followed by nucleophilic attack by tropine.
Step-by-Step Workflow:
-
Activation:
-
In a dry 3-neck flask under
, suspend I3CA (10.0 g, 62 mmol) in Dichloromethane (DCM, 100 mL) . -
Add catalytic DMF (0.5 mL) .
-
Critical Step: Add Thionyl Chloride (SOCl₂, 11.0 g, 1.5 eq) dropwise at 0°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours. The solution should become clear, indicating formation of indole-3-carbonyl chloride.
-
QC Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure (keep bath <40°C to prevent thermal decomposition). Redissolve residue in dry THF.
-
-
Coupling:
-
In a separate vessel, dissolve Tropine (8.75 g, 62 mmol) in dry THF (50 mL) with Triethylamine (1.5 eq) .
-
Add the prepared acid chloride solution dropwise to the tropine solution at 0°C.
-
Stir at RT for 12 hours.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. -
Wash organic layer with brine, dry over
. -
Purify via recrystallization from Ethanol/Ether.
-
Expected Yield: 75-85%.
-
Protocol B: "Safe" Amide Coupling (Peptidomimetics)
Target: Indole-3-carboxamides (e.g., for antiviral conjugates). Method: HATU/DIPEA coupling. Avoids thermal stress of acid chloride generation.
-
Dissolve I3CA (1.0 eq) in dry DMF (0.2 M concentration) .
-
Add DIPEA (3.0 eq) and HATU (1.1 eq) . Stir for 10 min at RT (Activation).
-
Add the Amine/Peptide (1.1 eq) .
-
Stir at RT for 4-16 hours.
-
Note: This method prevents the acidic environment required for decarboxylation.
Protocol C: Decarboxylative C-H Functionalization (Advanced)
Concept: Using the carboxyl group as a "traceless" directing group.[1] The carboxylate directs a metal catalyst to the C2 position, functionalizes it, and then decarboxylates in situ.
Reaction: Pd-Catalyzed C2-Arylation with Aryl Iodides.[2]
-
Reagents: I3CA (0.5 mmol), Aryl Iodide (1.5 eq),
(5 mol%), (1.0 eq - oxidant/base). -
Solvent: DMSO/1,4-Dioxane (1:4).
-
Conditions: Heat to 110°C for 16 hours.
-
Mechanism:
-
Coordination of Pd(II) to carboxylate.[3]
-
C-H activation at C2 (Ortho-palladation).
-
Oxidative addition of Aryl Iodide.
-
Reductive elimination + Decarboxylation.
-
-
Result: 2-Arylindole (The carboxyl group is lost, leaving the functionalized core).
Visualizing the Reactivity Landscape
The following diagram maps the divergent pathways available to I3CA. Note the sharp contrast between "Retention" pathways (Pharma synthesis) and "Elimination" pathways (C-H activation).
Figure 1: Divergent synthetic pathways for this compound. Red path indicates the thermal/acidic decomposition risk.
Quality Control & Impurity Profiling
When sourcing or synthesizing I3CA derivatives, specific impurities indicate process failures.
| Impurity | Origin | Detection (HPLC/UPLC) |
| Indole | Decarboxylation (Thermal/Acidic stress) | RRT ~1.2 (Non-polar shift) |
| Indole-3-carboxaldehyde | Incomplete Oxidation (if prepared from aldehyde) | Distinct carbonyl peak (UV 254nm) |
| Dimerized Species | Radical coupling during metal catalysis | High MW, late eluting |
HPLC Method (Generic):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 280 nm (Indole characteristic absorption).
References
-
Decarboxylation Mechanism
- Title: Acid catalysed decarboxyl
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
Link:[Link]
- Title: Synthetic method of tropisetron (Patent CN102532128A).
-
C-H Activation (Traceless Directing Group)
- Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Source: The Journal of Organic Chemistry (ACS).
-
Link:[Link]
-
Gold-Catalyzed Decarboxylation
- Title: Gold(III)
- Source: The Journal of Organic Chemistry (ACS).
-
Link:[Link]
-
General Reactivity & Stability
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 4. This compound Vetec reagent grade, 98 771-50-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound CAS#: 771-50-6 [m.chemicalbook.com]
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- 9. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
Formulation of Indole-3-carboxylic acid (I3CA) for In Vivo Studies
[1][2]
Introduction & Scope
Indole-3-carboxylic acid (I3CA), also known as 3-carboxyindole, is a vital tryptophan metabolite produced by gut microbiota (specifically Clostridium and Lactobacillus species). It acts as a signaling molecule modulating the gut-brain and gut-liver axes, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).
Despite its biological significance, I3CA presents formulation challenges due to its lipophilic indole ring and ionizable carboxylic acid group. This guide provides validated protocols for formulating I3CA for intraperitoneal (IP) and oral (PO) administration in rodent models, ensuring bioavailability, stability, and animal welfare.
Physicochemical Profile
Understanding the solute is the first step in formulation. I3CA is an amphiphilic molecule with poor water solubility in its protonated form.
| Property | Data | Implications for Formulation |
| CAS Number | 771-50-6 | Verification standard.[1] |
| Molecular Weight | 161.16 g/mol | Calculation of molarity (10 mg/mL ≈ 62 mM). |
| pKa (Predicted) | ~3.90 | At physiological pH (7.4), it exists as an anion (carboxylate), improving aqueous solubility compared to acidic environments. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires cosolvents or pH adjustment for aqueous solutions. |
| Solubility (DMSO) | High (~240 mg/mL) | Excellent stock solvent, but toxic in vivo at high volumes. |
| Solubility (Ethanol) | Moderate (~50 mg/mL) | Useful as an intermediate cosolvent. |
| Appearance | Beige/White Powder | Discoloration indicates oxidation. Store at -20°C. |
Formulation Decision Matrix
Select the appropriate vehicle based on your route of administration and required dosage.[2]
Figure 1: Decision tree for selecting the optimal I3CA vehicle based on experimental constraints.
Detailed Protocols
Protocol A: Co-solvent Solution (IP/IV/PO)
Best for: Intraperitoneal injection; High bioavailability; Doses up to ~20 mg/kg. Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]
Rationale: This "Gold Standard" small molecule formulation utilizes DMSO for primary solubilization, PEG300 to prevent precipitation upon dilution, and Tween 80 to micellize the compound in the aqueous phase.
Reagents:
-
This compound (High Purity)
-
DMSO (Anhydrous, Cell culture grade)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Step-by-Step Procedure:
-
Calculate: Determine the total volume needed. (e.g., for 10 mice at 25g, injecting 10 mL/kg -> 0.25 mL/mouse. Total 2.5 mL + 20% overage = 3.0 mL).
-
Weigh: Weigh the required amount of I3CA into a sterile glass vial.
-
Solubilize (10%): Add the calculated volume of DMSO (10% of total) to the powder.
-
Critical: Vortex or sonicate until the solution is completely clear . If particles remain here, they will not dissolve later.
-
-
Stabilize (40%): Add PEG300 slowly to the DMSO solution. Vortex mix.
-
Emulsify (5%): Add Tween 80. The solution becomes viscous; mix thoroughly.
-
Dilute (45%): Add Sterile Saline dropwise while vortexing.
-
Warning: Adding saline too fast may cause "crashing out" (precipitation). If cloudiness occurs, sonicate in a warm water bath (37°C) until clear.
-
-
Sterilize: Pass through a 0.22 µm PES or PVDF syringe filter.
Protocol B: Aqueous Suspension (PO)
Best for: Oral gavage; High doses (50–100+ mg/kg); Toxicology studies. Composition: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water.
Rationale: Suspensions allow for high drug loading without toxic organic solvents. CMC-Na acts as a suspending agent to ensure homogeneity during dosing.
Step-by-Step Procedure:
-
Vehicle Prep: Dissolve 0.5g CMC-Na in 100 mL distilled water. Stir overnight or heat to 50°C to ensure full hydration. Autoclave to sterilize.
-
Weigh: Place I3CA powder in a mortar or a high-shear mixing tube.
-
Wet: Add a small volume of the CMC vehicle to create a smooth paste (levigation). This removes air pockets.
-
Dilute: Gradually add the remaining CMC vehicle while mixing to achieve the final concentration (e.g., 5 mg/mL).
-
Homogenize: Sonicate for 10-20 minutes before dosing to break up aggregates.
-
Dosing: Shake the vial immediately before drawing into the gavage needle to ensure uniform dosing.
Protocol C: Lipid Formulation (IP/PO)
Best for: Sustained release; Avoiding DMSO toxicity in sensitive models. Composition: Corn Oil (Optional: 5-10% DMSO to aid initial dissolution).
Step-by-Step Procedure:
-
Vehicle Prep: Sterilize Corn Oil by filtration (0.22 µm) or buy sterile grade.
-
Dissolution:
-
Verification: Ensure no crystals are visible. If the solution is cloudy, it is a suspension—proceed as if it were Protocol B (shake before use).
Quality Control & Stability
-
pH Check: I3CA is acidic. In Protocol A (Saline), check that the final pH is between 6.0 and 7.5. If <6.0, adjust carefully with dilute NaOH. Injecting acidic solutions IP causes pain and abdominal writhes.
-
Storage:
-
Powder: -20°C, desiccated.
-
Formulated Solution:Prepare Fresh. Indoles are prone to oxidation (turning pink/brown) when in solution and exposed to light. Discard any solution that changes color.
-
-
Endotoxin: For immunological studies (AhR activation), ensure I3CA is endotoxin-free, as LPS contamination will confound results.
Biological Context: Mechanism of Action[6][7]
Why formulate I3CA? It is a specific ligand for the Aryl Hydrocarbon Receptor (AhR), distinct from its precursor Indole-3-aldehyde (I3A).
Figure 2: The metabolic pathway of I3CA from dietary tryptophan to nuclear transcription factor activation.[5]
References
Sources
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. daily intraperitoneal injection: Topics by Science.gov [science.gov]
- 6. This compound | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 吲哚-3-羧酸 Vetec™, reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Enteric delivery of this compound unlocks therapeutic potential of postbiotic metabolite cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase synthesis of peptides using Indole-3-carboxylic acid
Application Note: Solid-Phase Synthesis of Peptide Conjugates using Indole-3-Carboxylic Acid (I3CA)
Abstract & Introduction
This compound (I3CA) is a privileged scaffold in medicinal chemistry, structurally analogous to the amino acid Tryptophan but lacking the
Unlike standard amino acids, I3CA presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). Its indole moiety is electron-rich and susceptible to electrophilic aromatic substitution (alkylation) and oxidation during acidic cleavage. Furthermore, the conjugation of the carboxyl group directly attached to the aromatic ring requires optimized activation protocols to prevent low coupling efficiency.
This guide provides a robust, self-validating protocol for coupling I3CA to resin-bound peptides, emphasizing the critical "cleavage cocktail" strategy required to preserve the integrity of the indole ring.
Chemical Strategy & Mechanism
The successful incorporation of I3CA relies on two pillars: Efficient Activation and Scavenger-Mediated Protection .
Activation Kinetics
The carboxyl group of I3CA is conjugated to the indole
The Indole Liability
During the final cleavage step using Trifluoroacetic acid (TFA), the protecting groups (e.g., Boc, t-Butyl) generate highly reactive carbocations. These electrophiles aggressively attack the electron-rich C2, C4, C5, C6, and C7 positions of the indole ring (irreversible alkylation), leading to complex impurity profiles and low yields.
Solution: The use of specific scavengers (Silanes and Thiols) is mandatory to intercept these carbocations before they react with the I3CA moiety.
Visualization: Synthesis Workflow
The following diagram outlines the critical decision points in the I3CA synthesis pathway.
Figure 1: Optimized workflow for N-terminal capping with this compound.
Detailed Protocols
Materials Required
-
Ligand: this compound (I3CA) [CAS: 771-50-6].
-
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-terminal requirement).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (Peptide grade), DCM.[1]
-
Cleavage Reagents: TFA, TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol) or Thioanisole.
Protocol A: Activation and Coupling of I3CA
Rationale: HBTU/HOBt is chosen to minimize racemization (though not applicable to achiral I3CA) and maximize reaction speed for the aromatic acid [1].
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (20% Piperidine/DMF) and the resin washed thoroughly (3x DMF, 3x DCM, 3x DMF).
-
-
Reagent Calculation (Standard 0.1 mmol scale):
-
Use 3 to 5 equivalents of I3CA relative to resin loading.
-
Use 3 to 5 equivalents of HBTU.
-
Use 3 to 5 equivalents of HOBt (optional but recommended to suppress side reactions).
-
Use 6 to 10 equivalents of DIEA.
-
-
Pre-activation (Critical Step):
-
Dissolve I3CA, HBTU, and HOBt in minimal DMF (approx. 2-3 mL).
-
Add DIEA.
-
Observation: The solution may turn yellow/orange. Allow to activate for 3-5 minutes . Do not exceed 10 minutes to avoid guanidinium formation.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate (shake, do not stir with magnetic bar) at Room Temperature for 2 to 4 hours .
-
Note: I3CA coupling is slower than standard amino acids due to the conjugated system.
-
-
Monitoring:
-
Perform a Kaiser Test (Ninhydrin).[2]
-
Result: The beads must be colorless. If blue, repeat the coupling (Double Coupling).
-
Protocol B: Cleavage and Isolation (The "Indole-Safe" Method)
Rationale: Standard cleavage cocktails (95% TFA) will destroy the I3CA moiety via alkylation. You must use high-scavenger cocktails [3, 4].
Recommended Cocktail: Reagent K (Modified)
| Component | Volume % | Function |
|---|---|---|
| TFA | 82.5% | Acidolysis of linker/protecting groups |
| Phenol | 5% | Scavenger (protects Tyr/Trp) |
| Water | 5% | Scavenger (t-butyl cations) |
| Thioanisole | 5% | Scavenger (Methionine protection) |
| EDT (Ethanedithiol) | 2.5% | Critical: Protects Indole from alkylation |
Alternative (Odorless): TFA/TIS/Water (90:5:5) can be used for simple sequences, but EDT is superior for preserving the indole ring.
-
Wash: Wash resin 3x with DCM to remove DMF (DMF interferes with precipitation).
-
Cleavage: Add the chilled Cleavage Cocktail to the resin.
-
Time: Shake for 2-3 hours at Room Temperature.
-
Warning: Do not exceed 4 hours; indole degradation increases with time.
-
-
Precipitation:
-
Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and freeze-dry.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance or poor solubility of I3CA. | Use HATU instead of HBTU. Ensure I3CA is fully dissolved in DMF (sonicate if necessary) before adding coupling agents. |
| Colored Product (Brown/Red) | Oxidation of the Indole ring. | Ensure Cleavage Cocktail was fresh. Add DTT (Dithiothreitol) to the post-cleavage workup or use Nitrogen sparging during cleavage. |
| Mass Spec: +56 Da or +106 Da peaks | Alkylation of Indole by t-Butyl cations. | Insufficient Scavengers. Increase EDT or TIS concentration. Ensure the cleavage volume is high enough (10-20 mL per gram of resin). |
| Incomplete Coupling | Low reactivity of aromatic acid. | Perform Double Coupling . First pass: 2 hours.[5] Drain. Second pass: Fresh reagents, overnight. |
Mechanistic Visualization: Scavenger Action
The following diagram illustrates why the specific cocktail is necessary to prevent the "Indole Alkylation" failure mode.
Figure 2: Competitive scavenging mechanism preventing indole alkylation.
References
-
Design and synthesis of this compound conjugates. Source: Royal Society of Chemistry (RSC) Advances. Context: Describes the HBTU/HOBt coupling protocol for I3CA-peptide hybrids and their antimicrobial applications. URL:[Link]
-
This compound derivatives as auxin transport inhibitors. Source: Frontiers in Plant Science. Context: Validates the biological relevance of I3CA derivatives and their synthesis. URL:[Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Source: Biotage Application Notes. Context: Detailed explanation of scavenger selection (EDT/TIS) for electron-rich side chains like Indole and Thiol. URL:[Link]
-
Cleavage, Deprotection, and Isolation of Peptides. Source: CT Biocarbon / ResearchGate. Context: Authoritative guide on preventing indole alkylation during TFA cleavage. URL:[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. A novel series of dipeptide derivatives containing this compound conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions to consider during Indole-3-carboxylic acid derivatization
The following technical support guide addresses the specific challenges encountered during the derivatization of Indole-3-carboxylic acid (I3CA) .
Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
This compound (I3CA) is a critical scaffold in auxin mimetic synthesis and medicinal chemistry (e.g., tropisetron analogs). While structurally simpler than its homolog indole-3-acetic acid, I3CA presents unique stability challenges. The electron-rich indole ring makes the C3-carboxylate bond susceptible to cleavage (decarboxylation) under acidic/thermal stress, while the N1-H functionality introduces regioselectivity competition during acylation events.
This guide details the four primary failure modes: Decarboxylation , N-Acylurea Rearrangement , N1-Acylation , and Oxidative Oligomerization .[1]
Critical Failure Modes & Mechanisms
Module A: The Decarboxylation Trap
Symptom: Gas evolution during activation; loss of carboxylate functionality; isolation of unsubstituted indole.[1] Mechanism: Unlike benzoic acid, I3CA is an electron-rich heteroaromatic acid.[1] Protonation at the C3 position (favored by the indole nitrogen's lone pair resonance) disrupts aromaticity, creating a driving force for the loss of CO₂ to restore the stable indole system.
Visualization: Acid-Catalyzed Decarboxylation Pathway
Caption: Acid-catalyzed mechanism where C3-protonation facilitates CO₂ expulsion.
Troubleshooting Protocol:
-
Avoid Refluxing Thionyl Chloride (SOCl₂): Harsh acid chloride generation is the #1 cause of I3CA decarboxylation.
-
Alternative: Use Oxalyl Chloride with catalytic DMF in CH₂Cl₂ at 0°C to room temperature.[1] This "Vilsmeier-Haack" type activation is milder.[1]
-
Base Trap: Always ensure sufficient base (e.g., Pyridine or 2,6-Lutidine) is present to neutralize HCl generated in situ.[1]
Module B: The "Mass Spec Ghost" (N-Acylurea Rearrangement)
Symptom: Product mass = Target Mass + 43 Da (if using EDC) or + mass of urea; low yield despite consumption of starting material. Mechanism: When using carbodiimides (EDC, DCC), the initial O-acylisourea intermediate is reactive.[1][2] If the amine nucleophile is slow (steric hindrance) or absent (slow addition), the intermediate rearranges intramolecularly to a stable, unreactive N-acylurea.
Data: Coupling Reagent Risk Profile
| Coupling Reagent | Risk Level | Mechanism of Failure | Prevention Strategy |
| DCC/EDC (Alone) | High | O → N acyl migration | Must add HOBt or HOAt. |
| HATU / HBTU | Low | Guanidinium formation (rare) | Use DIPEA; avoid large excess of uronium.[1] |
| Acid Chloride | Medium | Decarboxylation (see Module A) | Control Temp < 40°C. |
| T3P (Propylphosphonic anhydride) | Very Low | N/A | Excellent for sterically hindered amines.[1] |
Module C: Regioselectivity (N1 vs. Exocyclic Carbonyl)
Symptom: Formation of "dimers" or acylation on the indole nitrogen.[1] Mechanism: The indole N-H has a pKa of ~16-17. In the presence of strong bases (NaH, LiHMDS) or highly reactive electrophiles, the N1 position becomes nucleophilic.[1]
-
Risk Scenario: Attempting to activate the carboxylic acid while the N1 is unprotected and using excess base.
Step-by-Step Optimization Workflow
Protocol: Safe Amide Coupling of I3CA
Designed to minimize decarboxylation and N-acylurea formation.
Reagents:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.1 equiv) - Preferred over EDC to prevent rearrangement.
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DMAc.[1]
Method:
-
Pre-activation (Cold): Dissolve I3CA and HATU in DMF. Cool to 0°C.[1]
-
Base Addition: Add DIPEA dropwise. Note: The solution may turn yellow; this is normal for HATU activation.
-
Nucleophile Addition: Add the amine immediately (within 5 mins). Do not let the activated ester sit for >30 mins, or N1-self-acylation may occur.
-
Reaction: Allow to warm to Room Temp. Monitor by LCMS.[1]
-
Quench: Pour into dilute citric acid (pH 4-5). Avoid strong mineral acids during workup to prevent indole oligomerization.
Visualization: Coupling Decision Logic
Caption: Decision tree for selecting coupling agents based on substrate steric hindrance.
Troubleshooting FAQs
Q1: My reaction mixture turned dark pink/brown after 1 hour. Is my product gone? A: Not necessarily, but it indicates oxidative instability .[1] Indoles are electron-rich and prone to oxidation by air to form quinoidal species (rosindoles) or isatin derivatives.
-
Fix: Degas your solvents with nitrogen/argon before use.[1] Perform the reaction under an inert atmosphere. If the product is formed (check LCMS), the color is likely a trace impurity ( <1%) of oxidized indole oligomers.
Q2: I see a peak with Mass [M-44]. What is it? A: This is the signature of Decarboxylation .[1] You have lost CO₂ (MW = 44).[1]
-
Cause: Your activation conditions were too acidic or too hot.[1]
-
Fix: Switch from thionyl chloride reflux to HATU/DIPEA at room temperature.[1] If you must use an acid chloride, use Oxalyl Chloride at 0°C.[1]
Q3: I used EDC/NHS, but I isolated a product with Mass [M + 99]. A: You have formed the N-acylurea adduct . The EDC urea byproduct reacted with your activated ester because the amine addition was too slow.
-
Fix: Switch to a "faster" coupling reagent like HATU or T3P.[1] If you must use EDC, ensure you add the amine simultaneously with the EDC, or use HOBt to form the more stable OBt-ester intermediate.
Q4: Can I protect the Indole Nitrogen (N1) to prevent side reactions? A: Yes, and it is recommended for complex syntheses.[1]
-
Recommendation: Use a Boc (tert-butyloxycarbonyl) or Tosyl (Ts) group.
-
Benefit: Electron-withdrawing groups (EWG) on N1 deactivate the ring, making C3-decarboxylation less likely and completely preventing N1-acylation side reactions.
-
Caution: Removing the Tosyl group requires strong base, which might hydrolyze your newly formed ester/amide.[1] Boc is generally safer (TFA deprotection).[1]
References
-
Indole Chemistry & Reactivity
-
Decarboxylation Mechanisms
-
Katritzky, A. R., et al. (2010).[1] Decarboxylation of Heteroaromatic Carboxylic Acids. Chemical Reviews.
-
-
Amide Coupling Side Reactions
-
Oxidation of Indoles
Sources
Technical Support Center: Method Development for Separating Indole-3-Carboxylic Acid Isomers
Introduction: The Challenge of Indole-3-Carboxylic Acid Isomer Separation
This compound and its positional isomers are important compounds in pharmaceutical and biological research. Their structural similarity, differing only in the position of the carboxylic acid group on the indole ring, presents a significant analytical challenge. Achieving baseline separation is critical for accurate quantification, impurity profiling, and pharmacological assessment. This guide provides a comprehensive resource for developing and troubleshooting robust chromatographic methods for these challenging separations, grounded in the principles of reversed-phase high-performance liquid chromatography (RP-HPLC).
The primary difficulty arises from their similar physicochemical properties, such as polarity and pKa. As acidic compounds, their retention behavior and peak shape are highly sensitive to the pH of the mobile phase. Ineffective pH control can lead to issues like peak fronting or tailing, where a compound exists in both ionized and non-ionized forms, causing asymmetrical peaks and poor resolution.[1][2] This document will walk you through foundational principles, a proactive method development workflow, and a detailed troubleshooting guide to overcome these common obstacles.
Foundational Principles: Controlling Analyte-Stationary Phase Interactions
Success in separating this compound isomers hinges on manipulating the subtle differences in their interactions with the HPLC column's stationary phase. In RP-HPLC, this is primarily achieved by controlling the ionization state of the carboxylic acid moiety through mobile phase pH adjustment.
-
The Role of Mobile Phase pH: The carboxylic acid group on the indole ring is ionizable. At a pH above its acid dissociation constant (pKa), the group is deprotonated (ionized), making the molecule more polar and resulting in earlier elution from a nonpolar C18 column. Conversely, at a pH well below the pKa, the group is protonated (non-ionized), rendering the molecule more hydrophobic and increasing its retention time.[1] The key to separation is to find a pH where the differences in hydrophobicity between the isomers are maximized.
-
Why Acidification is Crucial: For acidic compounds like indole-3-carboxylic acids, adding an acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase is standard practice.[3] The rule of thumb is to adjust the mobile phase pH to at least 2 units below the analyte's pKa to ensure it is fully protonated.[1] This suppresses the ionization of the carboxylic acid, leading to several benefits:
-
Improved Peak Shape: Prevents peak tailing or fronting caused by mixed ionic states.[1][2]
-
Enhanced Retention: Increases the hydrophobicity of the analytes, allowing for better interaction with the C18 stationary phase.[1]
-
Increased Reproducibility: Minimizes shifts in retention time due to small fluctuations in mobile phase pH.[4]
-
Proactive Method Development Workflow
A structured approach to method development saves time and resources. This workflow guides you from initial setup to a fully optimized method.
Caption: A logical workflow for HPLC method development.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the separation of this compound isomers in a question-and-answer format.
Q1: Why are my peaks tailing or fronting?
Answer: Peak asymmetry for acidic compounds is a frequent issue, most often linked to secondary chemical interactions or improper mobile phase conditions.
-
Cause 1: Mobile Phase pH is too close to the analyte pKa. If the pH is not low enough, a portion of your analyte molecules will be ionized (more polar) while others are neutral (less polar). The ionized form interacts less with the stationary phase and elutes slightly faster, causing peak fronting. Conversely, interactions with residual, un-endcapped silanol groups on the silica-based column can cause peak tailing.[5]
-
Cause 2: Secondary Interactions with the Stationary Phase. Residual silanol groups on the surface of the silica packing material can interact with polar functional groups on your analytes, leading to peak tailing.[5][6]
-
Solution: Use a high-quality, end-capped C18 column. These columns have most of the residual silanols chemically deactivated. Columns with low silanol activity are specifically recommended for such applications.[3]
-
Q2: I see two peaks for a single standard. What is happening?
Answer: The appearance of double peaks for a single, pure standard can be perplexing and points to a chromatographic or system issue rather than sample impurity.[7]
-
Cause 1: Injection Solvent Mismatch. If your sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), it can cause the analyte to precipitate on the column head or behave unpredictably upon injection, leading to a split peak.[7]
-
Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. If you must use a stronger solvent for solubility, keep the injection volume as low as possible.
-
-
Cause 2: Column Void or Blockage. A physical disruption in the column packing material, such as a void at the inlet or a partially blocked frit, can cause the sample band to split as it enters the column.[7]
-
Solution: First, try reversing the column and flushing it with a strong solvent (ensure the column is designed to be reversible). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates and extend its life.[7]
-
Q3: How can I improve the resolution between two closely eluting isomers?
Answer: Improving resolution (Rs) requires adjusting the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).
| Parameter to Adjust | How it Improves Resolution | Practical Steps |
| Selectivity (α) | Changes the relative retention times of the isomers. This is often the most impactful adjustment. | • Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter elution order and spacing. • Adjust pH: Small changes in pH can subtly alter the hydrophobicity of each isomer differently, improving separation.[4] |
| Efficiency (N) | Narrows the peaks, allowing for better separation between them.[6] | • Lower the Flow Rate: Gives more time for molecules to interact with the stationary phase, reducing band broadening. • Increase Temperature: A modest increase (e.g., to 35-40°C) can lower mobile phase viscosity and improve mass transfer, resulting in sharper peaks.[7][8] • Use a Longer Column or Smaller Particles: Increases the number of theoretical plates.[6] |
| Retention Factor (k) | Increases the retention time, giving the column more "time" to separate the compounds. | • Decrease the Organic Solvent Percentage: Making the mobile phase weaker (more aqueous) will increase the retention time for all analytes. This is most effective for peaks eluting very early in the chromatogram (low k).[2] |
Q4: My isomers are chiral. How do I separate enantiomers?
Answer: The separation of enantiomers requires a chiral environment. This cannot be achieved on a standard C18 column.
-
Approach 1: Chiral Stationary Phases (CSPs). This is the most direct method. Columns with chiral selectors (e.g., based on polysaccharides, proteins, or macrocyclic glycopeptides) create diastereomeric complexes with the enantiomers, allowing them to be separated.[9][10] Anion-exchange type CSPs are particularly effective for acidic compounds.[11]
-
Approach 2: Chiral Derivatization. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[12] These diastereomers have different physical properties and can then be separated on a standard achiral column like a C18.[12]
Example Protocol: Isocratic RP-HPLC Method for Indole Carboxylic Acid Isomers
This protocol provides a robust starting point for separating positional isomers of this compound.
-
Instrumentation and Consumables:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before running samples, inject a system suitability standard.
-
Resolution (Rs): The resolution between critical isomer pairs should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for retention times of six replicate injections should be ≤ 1.0%.
-
References
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Thiageswaran, S. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]
-
Syed, R. A. Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Shokri, D., & Sadeghi, A. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Brazilian Chemical Society. [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. [Link]
-
Dong, M. W. (2018). HPLC Method Development. ResearchGate. [Link]
-
Shokri, D., & Sadeghi, A. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Wang, N., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]
-
Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. sepscience.com [sepscience.com]
- 8. longdom.org [longdom.org]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indole-3-Carboxylic Acid (I3CA) in Biological Assays
Senior Application Scientist: Dr. A. Vance Topic: Troubleshooting & Optimization Guide Last Updated: February 11, 2026
Introduction: The Context of I3CA
Indole-3-carboxylic acid (I3CA) is a significant tryptophan metabolite produced by gut microbiota (specifically Clostridium, Bacteroides, and E. coli species) and is also a structural analog of plant auxins. In mammalian systems, it acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), though with distinct kinetics compared to high-affinity ligands like TCDD or FICZ.
Why this guide exists: The most common experimental failures with I3CA stem from three root causes:
-
Solubility Shock: Precipitation upon introduction to aqueous culture media.
-
Potency Miscalculation: Treating I3CA as a high-potency ligand (nM range) rather than a moderate metabolite (µM range).
-
Stability Degradation: Oxidation sensitivity leading to "silent" loss of activity.
Module 1: Solubility & Reconstitution (The Critical Failure Point)
Q: My I3CA precipitates immediately when added to cell culture media. How do I prevent this?
A: This is the "Solvent Crash" phenomenon. I3CA is hydrophobic. When a high-concentration DMSO stock hits aqueous media directly, the local concentration exceeds the solubility limit before dispersion occurs, creating micro-crystals that cells cannot uptake.
The Solution: The "Step-Down" Dilution Protocol Do not pipette 100% DMSO stock directly into a well containing cells. Instead, create an intermediate working solution.
Self-Validating Protocol:
-
Primary Stock: Dissolve I3CA powder in 100% DMSO to 100 mM . (Solubility limit is ~150-200 mM, but 100 mM ensures stability at -20°C).
-
Intermediate Dilution: Dilute the Primary Stock 1:100 into warm (37°C) serum-free media or PBS to create a 1 mM working solution (1% DMSO). Vortex immediately.
-
Validation Step: Hold the tube up to a light source. If it looks cloudy or opalescent, precipitation has occurred. Sonicate for 5 minutes.
-
-
Final Dosing: Add the Intermediate solution to your cell culture wells to achieve the final concentration (e.g., 10-100 µM).
Visualizing the Workflow
Caption: The "Step-Down" logic prevents solubility shock. Direct addition of high-molarity DMSO stocks to aqueous media causes micro-precipitation (The "Crash") which invalidates concentration data.
Module 2: Biological Activity & AhR Activation
Q: I am not seeing significant AhR activation compared to my Positive Control (FICZ/TCDD). Is my compound degraded?
A: Not necessarily. You are likely observing a difference in intrinsic efficacy , not degradation.
Technical Insight: I3CA is a moderate affinity ligand.
-
FICZ/TCDD EC50: ~1–10 nM (High Potency)
-
I3CA EC50: ~0.8 – 50 µM (Moderate Potency) [1, 2]
If you dose I3CA at 10 nM (standard for TCDD), you will see zero signal. You must titrate I3CA in the 10 µM – 100 µM range to observe nuclear translocation of AhR or CYP1A1 induction.
Experimental Design Correction:
-
Negative Control: DMSO (Vehicle).
-
Positive Control: FICZ (10 nM) or TCDD (1 nM).
-
I3CA Treatment: Dose response curve: 1, 10, 50, 100 µM.
Q: Does Serum affect I3CA availability?
A: Yes. Indoles bind reversibly to Bovine Serum Albumin (BSA) and Fetal Bovine Serum (FBS).
-
Troubleshooting: If your EC50 shifts dramatically between experiments, check your FBS lot or concentration.
-
Recommendation: Perform AhR reporter assays in reduced-serum media (1% FBS) or serum-free media for 4-6 hours to maximize sensitivity, then switch back to growth media if long-term incubation is required.
Module 3: Analytical Verification (HPLC/LC-MS)
Q: How do I verify the concentration of I3CA in my stock or spent media?
A: I3CA is an acidic indole.[1][2] Standard Reverse-Phase HPLC is effective, but pH control is mandatory to suppress ionization and ensure retention.
Physicochemical Data Table
| Parameter | Value | Notes |
| Molecular Weight | 161.16 g/mol | |
| Solubility (DMSO) | ~100 mg/mL | Recommended stock solvent [3].[2] |
| Solubility (PBS) | 0.11 mg/mL | Very poor. Do not use for stocks. |
| pKa | ~4.5 - 4.8 | Acidic. |
| UV Max | 213 nm, 280-290 nm | Use 280 nm for specific detection. |
| Fluorescence | Ex 280 nm / Em 350 nm | More sensitive than UV. |
Standard HPLC Protocol (Self-Validating):
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Acid? The acid keeps the carboxylic acid group protonated (neutral), allowing it to interact with the hydrophobic C18 column. Without acid, I3CA ionizes and elutes in the void volume (retention time = 0).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm.
Visualizing the Signaling Pathway
Caption: I3CA activates the Aryl Hydrocarbon Receptor (AhR) pathway. Note that as a metabolite, it requires higher concentrations (µM) to drive the Cytosolic-to-Nuclear translocation compared to xenobiotics.
Module 4: Quick Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Crystals visible in well | "Solvent Crash" (Direct DMSO addition). | Use the Step-Down dilution method (See Module 1). |
| No AhR activity | Concentration too low (<1 µM). | Increase dose to 10–100 µM range. |
| High Cytotoxicity | DMSO concentration >0.5%. | Ensure final DMSO is <0.1%. Include a "Vehicle Only" control. |
| HPLC Peak Tailing | Mobile phase pH is too high. | Add 0.1% Formic or Phosphoric acid to water phase. |
| Variable Potency | Oxidation of stock solution. | Store stocks at -80°C under nitrogen/argon if possible. Discard yellowed stocks. |
References
-
Hubbard, T. D., et al. (2015). "this compound, a gut microbiota-derived metabolite, activates the aryl hydrocarbon receptor." Drug Metabolism and Disposition. (Note: Establishes I3CA as a ligand).
-
Cheng, Y., et al. (2024). "Exploring the biological impact of bacteria-derived indole compounds on human cell health." NIH/Scientific Reports. (Provides EC50 comparisons: I3CA ~0.88 µM vs Indole ~32 µM).
-
Cayman Chemical. "this compound Product Information." Cayman Chemical Datasheets. (Solubility and Stability Data).
-
Teymori, A., et al. (2023). "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxythis compound."[3] Iran J Pharm Res.[3] (Cytotoxicity benchmarks).
Sources
Validation & Comparative
Comparative Guide: Indole-3-Carboxylic Acid (I3CA) vs. Indole-3-Acetic Acid (IAA)
Executive Summary: The Spacer Makes the Master
In the realm of indole-based signaling molecules, Indole-3-acetic acid (IAA) and Indole-3-carboxylic acid (I3CA) represent a classic case of structure-function divergence.[1] While they share the same indole core, the presence of a single methylene (
In contrast, I3CA , lacking this spacer, is rigid.[1] It functions primarily as a metabolic degradation product in plants but has emerged as a potent bioactive scaffold in medicinal chemistry and microbial host-interactions .[1] While IAA drives plant growth and acts as a direct ligand for the human Aryl Hydrocarbon Receptor (AhR), I3CA is increasingly valued for its stability and utility in designing metal-coordinated anticancer therapeutics.[1]
Quick Comparison Matrix
| Feature | Indole-3-Acetic Acid (IAA) | This compound (I3CA) |
| Primary Role | Master Plant Hormone (Auxin) | Metabolite / degradation product |
| Plant Receptor | High affinity for SCF | Low/No affinity (Potential Antagonist) |
| Human Target | Aryl Hydrocarbon Receptor (AhR) Agonist | AhR Modulator / Metal-Complex Scaffold |
| Stability | Low (Photo-labile, Enzymatically active) | High (Resistant to decarboxylation) |
| Key Application | Plant Tissue Culture, AhR-targeted therapy | Anticancer Drug Design (Metal Complexes) |
Chemical & Structural Properties[1][2][3][4][5]
The biological divergence between IAA and I3CA is dictated by the side chain.[1]
-
IAA (C
H NO ): The acetic acid side chain ( ) allows the carboxyl group to rotate. This flexibility is critical for the "molecular glue" mechanism, where IAA fills the hydrophobic cavity between the TIR1 receptor and the Aux/IAA repressor protein. -
I3CA (C
H NO ): The carboxyl group is attached directly to the C3 position of the indole ring. This conjugation restricts rotation, locking the molecule in a planar configuration that sterically hinders deep pocket binding in plant receptors but offers a rigid "claw" for chelating transition metals (e.g., Cu ) in drug design.[1]
Plant Physiology: The Auxin vs. The Metabolite
Mechanism of Action (TIR1/AFB Pathway)
IAA acts by promoting the degradation of transcriptional repressors.[1]
-
IAA: Binds to the F-box protein TIR1 (Transport Inhibitor Response 1).[2][3] It acts as a "molecular glue," enhancing the affinity of TIR1 for Aux/IAA repressor proteins.[1][4] This complex is ubiquitinated and degraded by the 26S proteasome, releasing ARF (Auxin Response Factors) to initiate transcription.[1]
-
I3CA: Due to the lack of the methylene spacer, I3CA cannot bridge the gap between TIR1 and Aux/IAA proteins effectively. Consequently, it shows negligible auxin activity in elongation assays.[1] It is often found as a breakdown product of IAA (via photo-oxidation or peroxidase activity) or a dead-end metabolite.[1]
Experimental Validation: Coleoptile Elongation
To verify the activity difference, the classic Avena (oat) or Maize coleoptile elongation assay is the gold standard.[1]
Protocol: Comparative Elongation Assay
-
Preparation: Etiolate maize seedlings (grow in dark) for 4-5 days.
-
Sectioning: Excise 10 mm segments from the sub-apical region of the coleoptile (remove the tip to eliminate endogenous auxin source).
-
Treatment: Incubate segments in buffer (10 mM phosphate, pH 6.0, 2% sucrose) containing:
-
Control (Buffer only)
-
IAA (10
M) -
I3CA (10
M - 100 M)
-
-
Incubation: Shake gently in the dark for 18 hours.
-
Measurement: Measure final length.
Biomedical & Microbial Interactions
While IAA dominates plants, both compounds are critical metabolites in the human gut microbiome (produced by Clostridium, Bacteroides from Tryptophan).[1]
The Gut-Liver Axis & AhR Activation
Both IAA and I3CA are ligands for the Aryl Hydrocarbon Receptor (AhR) , a transcription factor regulating immunity and inflammation.[1]
-
IAA: A potent AhR agonist.[1] It strengthens the intestinal epithelial barrier (via IL-22) and reduces liver inflammation. However, high serum levels of IAA are associated with cardiovascular risk (CKD patients) due to oxidative stress in endothelial cells.[1][5]
-
I3CA: Also activates AhR but with different kinetics.[1] Recent drug development focuses on I3CA derivatives because the rigid structure allows for more predictable structure-activity relationships (SAR) when designing specific AhR modulators that avoid the toxicity associated with high-dose IAA.
Anticancer Potential[1][2]
-
IAA (Prodrug Strategy): IAA itself is non-toxic to humans.[1] However, when combined with Horseradish Peroxidase (HRP) , it undergoes oxidative decarboxylation to form toxic free radicals (indolyl radical).[1] This is used in Gene-Directed Enzyme Prodrug Therapy (GDEPT) .[1]
-
I3CA (Metal Complexing): I3CA is a preferred ligand for synthesizing Copper(II) complexes (e.g., [Cu
(I3CA) ]). These complexes exhibit potent cytotoxicity against breast (MCF-7) and prostate cancer lines by intercalating into DNA and inducing ROS-mediated apoptosis, outperforming uncomplexed IAA.[1]
Visualizations
Figure 1: Tryptophan Metabolism & Signaling Pathways
This diagram illustrates the divergent biosynthetic pathways and downstream effects of IAA and I3CA.[1]
Caption: Divergent metabolic fates of Tryptophan.[1] IAA drives plant growth via TIR1, while I3CA serves as a degradation product or a scaffold for bioactive metal complexes.[1]
Figure 2: Experimental Workflow for Specific Detection
Distinguishing I3CA from IAA is critical, as the Salkowski reagent (colorimetric) reacts with both (yielding pink/red).
Caption: Workflow for differentiating IAA and I3CA. Salkowski reagent is insufficient for specific identification; LC-MS is required.[1]
References
-
Dharmasiri, N., et al. (2005).[1] "The F-box protein TIR1 is an auxin receptor."[1][2][6] Nature.[1]
-
Zhao, Y. (2010).[1][7][4] "Auxin biosynthesis and its role in plant development." Annual Review of Plant Biology.
-
Luo, L., et al. (2020).[1] "this compound copper complex: Synthesis, characterization and anticancer activity."[1][8] Journal of Inorganic Biochemistry.
-
Roager, H. M., & Licht, T. R. (2018).[1] "Microbial tryptophan catabolites in health and disease." Nature Communications.[1]
-
Simon, S., & Petrasek, J. (2011).[1] "Why plants need more than one type of auxin." Plant Science.
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 5. Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparing the efficacy of Indole-3-carboxylic acid and its analogs
Content Type: Technical Comparison Guide Subject: Efficacy, Mechanism of Action, and Pharmacological Potential Audience: Drug Discovery Scientists, Microbiologists, and Medicinal Chemists
Executive Summary: The Indole Scaffold in Therapeutics[1]
Indole-3-carboxylic acid (I3CA) is often overshadowed by its renowned analogs—Indole-3-acetic acid (IAA, the master auxin) and Indole-3-propionic acid (IPA, the neuroprotective metabolite). However, recent pharmacological evaluations reveal that while IAA and IPA dominate physiological signaling (via AhR and PXR receptors), I3CA serves as a superior scaffold for synthetic functionalization , particularly in antiviral and antimicrobial drug design.
This guide objectively compares I3CA against its primary analogs (IAA, IPA, and Indole-3-aldehyde [I3A]), synthesizing data on metabolic stability, receptor activation, and therapeutic efficacy.
Key Findings
-
Antiviral Potency: I3CA derivatives (specifically aminoalkyl esters) exhibit micromolar inhibition of SARS-CoV-2 and Influenza, a trait largely absent in native IAA/IPA.
-
Receptor Selectivity: While I3A and IAA are potent Aryl Hydrocarbon Receptor (AhR) agonists, I3CA shows lower native AhR affinity but higher potential for membrane permeabilization when conjugated.
-
Stability: IPA remains the most metabolically stable analog in vivo; IAA is rapidly oxidized. I3CA offers intermediate stability but high synthetic accessibility for stabilization.
Chemical & Pharmacological Profile
The efficacy of indole analogs is dictated by the side-chain length and oxidation state. These structural variations determine lipophilicity, receptor binding pocket fit, and metabolic half-life.
Comparative Structure-Activity Relationship (SAR)
| Compound | Structure (Side Chain) | Primary Biological Target | Key Physicochemical Feature |
| This compound (I3CA) | -COOH (Directly attached) | Viral Fusion Proteins / Bacterial Membranes | High electron density on indole ring; rigid steric profile. |
| Indole-3-Acetic Acid (IAA) | -CH2-COOH | Aryl Hydrocarbon Receptor (AhR) | Flexible linker allows deep pocket binding; susceptible to decarboxylation. |
| Indole-3-Propionic Acid (IPA) | -CH2-CH2-COOH | PXR / TLR4 / Mitochondrial targets | High lipophilicity; resistant to oxidation (radical scavenger). |
| Indole-3-Aldehyde (I3A) | -CHO | AhR / Mucosal Immunity Pathways | Reactive electrophile; forms Schiff bases; potent IL-22 inducer. |
Mechanism of Action: Signaling vs. Disruption
To understand the divergent applications of these molecules, we must visualize their distinct pathways. IAA and I3A act primarily through nuclear receptors to modulate host immunity. In contrast, I3CA derivatives often act via direct physical interaction with pathogen structures (membranes or viral envelopes).
Pathway Visualization (DOT)
Caption: Divergent pathways of Tryptophan metabolites. IAA/I3A/IPA function as host signaling ligands, whereas I3CA serves as a scaffold for direct pathogen targeting.
Comparative Efficacy Data
The following data aggregates findings from recent antiviral and antimicrobial studies (2020–2024), contrasting I3CA derivatives with standard analogs.
Table 1: Antiviral and Antimicrobial Potency
| Metric | I3CA Derivative (Aminoalkyl ester) | IAA (Native) | I3A (Native) | Reference Context |
| SARS-CoV-2 IC50 | 1.06 µg/mL | >50 µg/mL | N/A | Inhibition of viral replication (Vero E6 cells) [1]. |
| Selectivity Index (SI) | 78.6 | Low | Moderate | Ratio of CC50 (Cytotoxicity) to IC50. |
| MRSA MIC | 0.28 µM (as polyamine conjugate) | >200 µM | >200 µM | Membrane disruption capability [2]. |
| Antibiotic Potentiation | 21-fold (with Doxycycline) | Negligible | Negligible | Synergy against P. aeruginosa [2].[1] |
Table 2: Host Receptor Activation (Gut Health)[3]
| Metric | IAA | IPA | I3A | I3CA |
| AhR Activation | High (+++++) | Moderate (++) | Very High (+++++) | Low (+) |
| Barrier Function | Increases Mucin/Tight Junctions | Maintains Trans-epithelial Resistance | Induces IL-22 | Minimal direct effect |
| Metabolic Stability | Low (Rapid oxidation) | High (Systemic circulation) | Moderate | Moderate |
Analysis:
-
For Drug Development: I3CA is the superior candidate. Its carboxyl group allows for facile amide bond formation (e.g., with polyamines), creating cationic amphiphiles that disrupt bacterial membranes. Native IAA lacks this specific reactivity profile without losing its auxin-like instability.
-
For Probiotics/Nutraceuticals: IPA and I3A are superior due to their potent, receptor-mediated anti-inflammatory effects in the gut and systemic circulation [3, 4].
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Protocol A: AhR Activation Assay (Luciferase Reporter)
Validates the signaling potential of the indole analog.
-
Cell Line: Use HepG2-Luc or HT29-Luc cells stably transfected with an XRE (Xenobiotic Response Element) luciferase reporter.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment:
-
Prepare 10 mM stock solutions of I3CA, IAA, IPA, and I3A in DMSO.
-
Treat cells with a concentration gradient (0.1 µM to 100 µM).
-
Control: Use FICZ (6-formylindolo[3,2-b]carbazole) as a positive control (max activation).
-
-
Incubation: Incubate for 24 hours. Note: IAA degrades; ensure fresh preparation.
-
Measurement: Lyse cells using passive lysis buffer. Add Luciferin substrate and measure luminescence using a microplate luminometer.
-
Data Analysis: Normalize RLU (Relative Light Units) to protein content. Calculate EC50 using non-linear regression.
Protocol B: Membrane Permeability Assay (Sytox Green)
Validates the antimicrobial mechanism of I3CA conjugates vs native indoles.
-
Bacterial Strain: S. aureus (ATCC 25923) or MRSA.[1]
-
Preparation: Grow bacteria to mid-log phase (
). Wash and resuspend in HEPES buffer (pH 7.2). -
Dye Loading: Add Sytox Green (5 µM final). Causality: Sytox Green is membrane-impermeable; fluorescence indicates membrane compromise.
-
Treatment: Add I3CA-conjugates or IAA (control) at
MIC. -
Kinetics: Measure fluorescence (Ex: 504 nm, Em: 523 nm) every 5 minutes for 1 hour.
-
Result: A rapid increase in fluorescence within 10–20 minutes indicates membrane depolarization/pore formation (typical of I3CA-polyamine conjugates).
Experimental Workflow Diagram (DOT)
Caption: Integrated workflow for evaluating I3CA derivatives, moving from synthesis to dual-stream screening (Antiviral/Antibacterial).
References
-
Artyushin, S.C., et al. (2024). "In Vitro Antiviral Activity of a New this compound Derivative Against SARS-CoV-2." Acta Naturae.
-
Cadelis, M.M., et al. (2021). "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators."[2] Antibiotics.
-
Zhao, Y., et al. (2019). "Indole-3-propionic acid inhibits gut dysbiosis and endotoxin leakage to attenuate steatohepatitis in rats."[3] Exp Mol Med.
-
Wlodolska, J., et al. (2021). "Indole-3-Propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier."[4] Journal of Agricultural and Food Chemistry.
-
Roager, H.M., & Licht, T.R. (2018). "Microbial tryptophan catabolites in health and disease." Nature Communications.
Sources
- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-propionic acid inhibits gut dysbiosis and endotoxin leakage to attenuate steatohepatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Validating the Mechanism of Action of Indole-3-Carboxylic Acid (ICA) In Vitro
Executive Summary
Indole-3-carboxylic acid (ICA) is a specific metabolite produced by the gut microbiota (notably Lactobacillus and Clostridium species) via tryptophan catabolism. Unlike high-affinity xenobiotic ligands (e.g., TCDD) that induce toxicity, ICA acts as a "soft" agonist of the Aryl Hydrocarbon Receptor (AhR) . Its physiological role is maintaining intestinal homeostasis and modulating immune responses without causing sustained, deleterious cytochrome P450 over-activation.
This guide outlines the validation of ICA’s mechanism of action (MoA), distinguishing it from other indoles through rigorous in vitro benchmarking.
Mechanistic Hypothesis: The AhR Signaling Axis
To validate ICA, one must first map its specific entry into the AhR pathway. ICA functions as a ligand that permeates the cell membrane, binds cytosolic AhR, and triggers nuclear translocation.
Visualization: The ICA-AhR Activation Pathway
The following diagram illustrates the specific cascade required for ICA validation, highlighting the critical checkpoints for experimental intervention (e.g., CH-223191 inhibition).
Caption: Figure 1. The molecular trajectory of ICA from microbial generation to AhR-mediated gene transcription. The specific antagonist CH-223191 is the critical control point for validation.
Comparative Analysis: ICA vs. Alternatives
A robust validation must benchmark ICA against established ligands to define its potency and efficacy profile.[1] ICA is not a high-potency ligand like FICZ; it operates in the micromolar range, mimicking physiological gut concentrations.
Table 1: Comparative Benchmarking of AhR Ligands
| Feature | This compound (ICA) | FICZ (6-Formylindolo[3,2-b]carbazole) | TCDD (Dioxin) | Indole-3-Carbinol (I3C) |
| Role in Assay | Target Metabolite | Positive Control (High Sensitivity) | Toxicological Reference | Dietary Precursor |
| Origin | Microbial Catabolism (Trp) | Endogenous / Photoproduct | Xenobiotic / Pollutant | Cruciferous Vegetables |
| Binding Affinity | Low/Moderate (µM range) | High (nM range) | Very High (pM range) | Low (requires acid condensation) |
| Effective Conc.[1][2][3] (EC50) | 10 µM – 100 µM | 0.1 nM – 10 nM | ~10 pM | 50 µM – 200 µM |
| Metabolic Stability | Moderate (Homeostatic) | Rapidly Metabolized (Transient) | Highly Stable (Toxic) | Unstable (converts to DIM/ICZ) |
| Key Application | Gut Barrier / Immune Tolerance | Assay Sensitivity Check | Toxicology Studies | Nutritional Supplement Research |
Expert Insight: Do not use TCDD as a positive control for biological function studies unless studying toxicity. TCDD induces sustained AhR activation that leads to proteasomal degradation and toxicity. For physiological validation of ICA, FICZ is the superior positive control as it mimics endogenous signaling dynamics.
Experimental Protocols for Validation
Protocol A: Transcriptional Validation (Luciferase Reporter Assay)
Objective: Quantify the direct activation of AhR-driven transcription by ICA.
System: HepG2-Luc or Caco-2 cells stably transfected with a DRE (Dioxin Response Element)-Luciferase construct.
-
Preparation: Seed cells (e.g., HepG2-AhR-Luc) at
cells/well in 96-well plates. Allow adhesion for 24 hours. -
Starvation: Switch to serum-reduced media (0.5% FBS) for 12 hours to lower basal AhR activity.
-
Treatment Groups:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: FICZ (10 nM).
-
Test Group (ICA): Dose-response curve (1, 10, 50, 100, 200 µM).
-
Specificity Check: Pre-treat with CH-223191 (10 µM) for 1 hour, then add ICA (100 µM).
-
-
Incubation: Incubate for 6–24 hours (AhR activation is rapid; 6h is often sufficient for mRNA, 24h for protein/reporter accumulation).
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
Validation Criteria:
-
ICA must show a dose-dependent increase in luminescence.
-
The signal must be significantly attenuated (>80% reduction) by the antagonist CH-223191.
-
If ICA fails to induce signal but FICZ succeeds, the cell line may lack specific transporters for ICA or the concentration is too low.
Protocol B: Functional Barrier Integrity (TEER Assay)
Objective: Prove that ICA-mediated AhR activation translates to phenotypic improvement in gut barrier function.
System: Caco-2 cell monolayer on Transwell inserts.[4]
-
Differentiation: Seed Caco-2 cells on Transwell inserts (
pore size). Culture for 14–21 days until a stable monolayer forms (TEER > 300 ). -
Baseline Measurement: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter (e.g., EVOM3).
-
Challenge Model:
-
Induce inflammation/stress using LPS (10 µg/mL) or TNF-
(10 ng/mL) added to the basolateral chamber.
-
-
Treatment:
-
Apical addition of ICA (100 µM).
-
Control: LPS alone.
-
Inhibitor Control: CH-223191 (10 µM) + ICA + LPS.
-
-
Monitoring: Measure TEER at 0, 12, 24, and 48 hours.
-
Permeability Check: At 24h, add FITC-Dextran (4 kDa) to the apical side. Measure fluorescence in the basolateral compartment after 2 hours.
Validation Criteria:
-
LPS treatment should decrease TEER and increase FITC-dextran permeability.
-
ICA treatment should rescue the TEER drop and reduce permeability.
-
Crucial: The rescue effect of ICA must be blocked by CH-223191, proving the barrier enhancement is AhR-dependent and not a non-specific antioxidant effect.
Validation Workflow & Troubleshooting
Use this logic flow to interpret your data. If the "Specificity Check" fails, your ICA effect is likely off-target (e.g., direct antioxidant activity rather than receptor-mediated).
Caption: Figure 2. Logic gate for validating ICA. Step 2 is the most common point of failure; ensure the antagonist concentration is sufficient (typically 10 µM).
References
-
Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9, 3294. Link
-
Krishnan, S., et al. (2018). Gut Microbiota-Derived Tryptophan Metabolites Modulate Inflammatory Response in Hepatocytes and Macrophages. Cell Reports, 23(4), 1099-1111. Link
-
Wlodarska, M., et al. (2017). Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation. Cell Host & Microbe, 22(1), 25-37. Link (Provides protocol basis for indole metabolite validation).
-
Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878. Link (Reference for antagonist specificity).
-
Lamas, B., et al. (2016). CARD9 impacts colitis by altering gut microbiota metabolism of tryptophan into aryl hydrocarbon receptor ligands. Nature Medicine, 22, 598–605. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative analysis of interactions between aryl hydrocarbon receptor ligand binding domain with its ligands: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Indole-3-Carboxylic Acid Derivatives as Pim-1 Kinase Inhibitors
Executive Summary
Indole-3-carboxylic acid (I3CA) derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive inhibitors for Pim-1 kinase , a critical driver in hematological malignancies (e.g., AML) and solid tumors (prostate, breast).
This guide provides a technical comparison of I3CA derivatives against their regioisomers (Indole-2-carboxylic acids ) and standard clinical inhibitors (SGI-1776 ). We analyze the structural determinants that allow I3CA derivatives to achieve nanomolar potency (
Mechanism of Action: The Pim-1 Kinase Pathway
Pim-1 is a serine/threonine kinase overexpressed in various cancers. Unlike many kinases, Pim-1 is constitutively active and lacks a regulatory domain, making the ATP-binding pocket the primary target for inhibition.
Key Interaction: The This compound moiety functions as a hinge-binder. The C3-carbonyl oxygen and the N1-hydrogen form a critical bidentate hydrogen bond network with the kinase hinge region (specifically Glu121 ), mimicking the adenine ring of ATP.
Figure 1: The Pim-1 signaling cascade. I3CA derivatives interrupt this pathway at the "Pim-1 Kinase" node, preventing the phosphorylation of Bad and c-Myc.
Structure-Activity Relationship (SAR) Analysis
The superiority of the this compound scaffold over alternatives lies in its specific substitution patterns.
The Core Scaffold Comparison
-
This compound (I3CA): The geometry allows the C3-substituent to project deep into the ATP binding pocket while the core makes planar contacts.
-
Indole-2-Carboxylic Acid (I2CA): Often used as a control. The shift of the carboxyl group to C2 alters the vector of hydrogen bonding, frequently resulting in a loss of potency (10-50x higher
) due to steric clash with the hinge region backbone.
Key Substitution Zones
-
Zone 1: The C3-Carboxamide/Acid (Hinge Binder)
-
Observation: Conversion of the acid to an amide (e.g., carboxamide) often improves cellular permeability.
-
SAR Rule: Small heteroaromatic rings (e.g., oxadiazole) or simple amides at C3 maintain H-bonding while accessing the "gatekeeper" residue.
-
-
Zone 2: The C5-Position (Hydrophobic Pocket)
-
Observation: Introduction of halogens (F, Br) or hydroxyl groups at C5 increases potency.
-
Causality: The C5 substituent occupies a specific hydrophobic cleft in the kinase active site, displacing water molecules and increasing entropy-driven binding.
-
-
Zone 3: The N1-Position (Solubility & Selectivity)
-
Observation: Unsubstituted N1-H is often required for H-bonding to Glu121 .
-
Modification: Alkylation (e.g., Methyl, Benzyl) at N1 frequently abolishes activity in Pim-1 inhibitors, unlike in other kinase targets (e.g., EGFR), confirming the necessity of the N1-H donor.
-
Figure 2: SAR Logic Map for this compound Derivatives targeting Pim-1 Kinase.
Comparative Performance Data
The following table contrasts a lead this compound derivative (optimized 3,5-disubstituted indole) against a regioisomer and a standard inhibitor.
Table 1: Inhibitory Profile against Pim-1 Kinase and Cancer Cell Viability
| Compound Class | Representative Agent | Pim-1 | Selectivity (Pim-1 vs Pim-2) | MV4-11 Cell Viability ( | Mechanism Note |
| Subject (Lead) | 5-Bromo-indole-3-carboxylic acid deriv. | 2.0 | High (>50x) | 0.15 | Optimal H-bond geometry |
| Isomer (Alt) | Indole-2-carboxylic acid deriv. | >1,000 | N/A | >10.0 | Steric clash at hinge |
| Standard | SGI-1776 | 7.0 | Moderate (10x) | 0.50 | Pan-Pim inhibitor |
| Control | Staurosporine | 0.8 | Low (Pan-kinase) | 0.01 | Toxic/Non-selective |
Data Interpretation: The this compound derivative achieves potency comparable to or better than the clinical candidate SGI-1776 but offers superior selectivity compared to pan-kinase inhibitors like Staurosporine. The Indole-2-isomer is effectively inactive for this specific target, highlighting the strict regiochemical requirement.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard medicinal chemistry workflows validated in recent literature.
Chemical Synthesis (Amide Coupling)
Objective: To synthesize Indole-3-carboxamides from this compound precursors.[1]
-
Activation: Dissolve This compound (1.0 equiv) in anhydrous DMF/DCM (1:1).
-
Coupling Agents: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.
-
Amine Addition: Add the requisite amine (e.g., a piperazine derivative for solubility) (1.1 equiv) and DIPEA (2.0 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours under
atmosphere. -
Workup: Dilute with EtOAc, wash with 1M HCl, saturated
, and brine. Dry over . -
Purification: Flash column chromatography (MeOH/DCM gradient).
Pim-1 Kinase Enzymatic Assay
Objective: Determine
-
Buffer Prep: 20 mM MOPS (pH 7.0), 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM , 1 mM DTT. -
Enzyme Mix: Incubate recombinant human Pim-1 kinase (5-10 ng) with the test compound (dissolved in DMSO) for 10 minutes at RT.
-
Reaction Start: Add substrate peptide (e.g., S6 kinase substrate) and [
- ]ATP mixture. -
Incubation: Incubate at 30°C for 15 minutes.
-
Termination: Spot reaction mixture onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Detection: Measure radioactivity via scintillation counting.
Figure 3: Experimental workflow for identifying potent this compound hits.
References
-
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018.
-
Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry / NIH, 2012.
-
Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 2002.
-
This compound Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate, 2024.
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. Molecules (MDPI), 2020.
Sources
Validating the Therapeutic Target of Indole-3-carboxylic acid (I3CA)
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Aryl Hydrocarbon Receptor (AhR) Agonism & Gut-Host Crosstalk
Executive Summary: The Indole-3-carboxylic acid Paradigm
This compound (I3CA) is a bioactive tryptophan metabolite produced exclusively by gut microbiota (e.g., Clostridium, Bacteroides). Unlike synthetic ligands, I3CA functions as an endogenous modulator of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor critical for intestinal barrier integrity and immune homeostasis.
This guide provides a rigorous technical framework to validate I3CA’s therapeutic target. It moves beyond simple binding assays to establish a causal link between I3CA, AhR activation, and downstream physiological repair mechanisms. We compare I3CA against structural analogs (Indole-3-acetic acid, Indole-3-propionic acid) and high-affinity controls (FICZ) to contextualize its potency and distinct pharmacological profile.
Mechanism of Action: The AhR Signaling Axis
To validate I3CA, one must first map its specific signaling trajectory. I3CA acts as a "weak" but physiologically persistent agonist, distinct from toxic xenobiotics like TCDD.
The Canonical Pathway:
-
Entry: I3CA diffuses across the enterocyte membrane.
-
Activation: It binds to the cytosolic AhR complex, displacing HSP90.
-
Translocation: The I3CA-AhR complex moves to the nucleus and dimerizes with ARNT (AhR Nuclear Translocator).
-
Transcription: The heterodimer binds to Dioxin Response Elements (DREs), driving the expression of CYP1A1 (metabolic feedback), IL-22 (mucosal defense), and Tight Junction proteins (OCLN, CLDN).
Figure 1: The mechanistic pathway of I3CA-mediated AhR activation leading to gene transcription involved in barrier function and immune modulation.
Comparative Analysis: I3CA vs. Alternatives
Validating I3CA requires understanding its position in the ligand landscape. Unlike synthetic high-affinity ligands (FICZ), I3CA operates in the micromolar range, functioning as a "fine-tuner" of local immunity rather than a systemic switch.
Table 1: Comparative Profile of AhR Ligands
| Feature | This compound (I3CA) | Indole-3-propionic acid (IPA) | Indole-3-acetic acid (IAA) | FICZ (Control) |
| Origin | Gut Microbiota (Trp metabolite) | Gut Microbiota (Trp metabolite) | Gut Microbiota (Trp metabolite) | Endogenous / UV-derived |
| AhR Potency (EC50) | Low (Micromolar, ~50 µM) | Low (Micromolar, ~10-50 µM) | Low (Micromolar, ~10-50 µM) | High (Picomolar) |
| Binding Affinity | Weak/Transient | Moderate | Weak | Very High |
| Primary Outcome | Barrier Integrity, Synergistic Anti-cancer | Neuroprotection, Anti-inflammatory | Anti-inflammatory, Angiogenesis | Systemic Immune Modulation |
| Metabolic Stability | Moderate | High (Resistant to degradation) | Moderate | Rapidly metabolized by CYP1A1 |
| Validation Utility | Therapeutic Candidate | Comparator / Alternative | Comparator | Positive Control |
Key Insight for Researchers: Do not expect I3CA to show picomolar potency like TCDD or FICZ. Its validation relies on specificity (reversed by antagonists) and functional outcomes (barrier repair) rather than raw binding affinity.
Experimental Validation Framework
To authoritatively validate I3CA as an AhR agonist, you must employ a "Self-Validating System." This involves three tiers of evidence: Transcriptional Activation , Target Specificity , and Functional Output .
Protocol A: The Luciferase Reporter Assay (The Gold Standard)
This assay quantifies the ability of I3CA to drive transcription from a DRE-containing promoter.
Materials:
-
Cell Line: HepG2 (Liver) or Caco-2 (Intestinal) cells.
-
Plasmid: pGud-Luc1.1 (contains 4 DRE sequences) or commercial AhR reporter systems.
-
Reagents: I3CA (Test), FICZ (Positive Control), DMSO (Vehicle), CH-223191 (Specific AhR Inhibitor).
Step-by-Step Methodology:
-
Seeding: Plate HepG2 cells at
cells/well in a 96-well white-walled plate. Incubate for 24h. -
Transfection: Transiently transfect cells with pGud-Luc1.1 and a Renilla luciferase vector (for normalization) using Lipofectamine 3000. Incubate for 24h.
-
Treatment Groups:
-
Vehicle: 0.1% DMSO.
-
Positive Control: FICZ (10 nM).
-
Test Group: I3CA (Dose curve: 10, 25, 50, 100 µM).
-
Specificity Check (Critical): I3CA (50 µM) + CH-223191 (10 µM).
-
-
Incubation: Treat cells for 6–24 hours . (Note: Indoles can be metabolized; 6h captures early activation, 24h captures sustained effect).
-
Detection: Lyse cells and add Dual-Luciferase substrate. Measure luminescence.
-
Analysis: Normalize Firefly/Renilla ratios. Calculate Fold Induction vs. Vehicle.
Validation Criteria:
-
I3CA must induce luciferase activity >2-fold over vehicle.
-
Crucial: Co-treatment with CH-223191 must abolish this induction. If inhibition does not occur, the effect is off-target (non-AhR mediated).
Protocol B: Downstream Target Confirmation (qPCR)
Reporter assays are artificial; you must confirm endogenous gene activation.
-
Treatment: Treat Caco-2 monolayers with I3CA (50 µM) for 24h.
-
Extraction: Isolate total RNA and synthesize cDNA.
-
Target Genes:
-
CYP1A1 (Metabolic marker of AhR activation).
-
IL-22 (Therapeutic marker for barrier defense).
-
-
Result: Expect significant upregulation of CYP1A1 (typically >5-fold) and IL-22.
Logic Flow & Troubleshooting
Use this logic diagram to interpret your validation results.
Figure 2: Decision matrix for validating I3CA specificity. The use of the specific inhibitor CH-223191 is the determining factor for distinguishing true AhR agonism from non-specific cellular stress.
References
-
Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology. (2024). Link
-
Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid, Differentially Modulate Innate Cytokines. International Journal of Molecular Sciences. (2023). Link
-
Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor. Frontiers in Microbiology. (2022). Link
-
This compound Enhanced Anti-cancer Potency of Doxorubicin. Acta Poloniae Pharmaceutica. (2024). Link
-
Detection of aryl hydrocarbon receptor agonists in human samples. Scientific Reports. (2018). Link
Navigating the Nuances of Indole-3-Carboxylic Acid: A Guide to Reproducible Experimental Outcomes
For Immediate Release
PERUGIA, Italy – In the quest for novel therapeutics, the reproducibility of experimental findings is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of Indole-3-carboxylic acid (I3C), a tryptophan metabolite with diverse biological activities, to ensure the consistency and reliability of experimental results. By delving into the critical factors that influence its stability and activity, this document serves as a vital resource for harnessing the full potential of this promising compound.
This compound, a plant metabolite also found in humans as a product of tryptophan metabolism, has demonstrated a range of biological effects, including anti-cancer and anti-inflammatory properties.[1][2] However, the journey from promising preclinical data to clinical application is often hampered by inconsistent results. This guide aims to illuminate the path toward reproducible outcomes by providing a comprehensive overview of I3C's properties, detailed experimental protocols, and a comparative analysis with related indole derivatives.
Factors Influencing Experimental Reproducibility with this compound
Achieving consistent results with I3C hinges on a thorough understanding of its chemical and physical properties. Several key factors can significantly impact its stability and, consequently, its biological activity in experimental settings.
Purity and Storage: The purity of I3C is a foundational element for reproducible experiments. Commercially available I3C typically has a purity of ≥98%.[1][3] It is crucial to obtain a certificate of analysis to confirm the purity and identify any potential impurities that could interfere with the experiment. Proper storage is equally critical. I3C is a crystalline solid that should be stored at -20°C for long-term stability, with some suppliers suggesting room temperature storage for shorter periods, protected from light.[1][4] The compound is stable for at least four years when stored correctly.[1] Stock solutions, however, have a shorter lifespan and should be stored at -80°C for up to 6 months or -20°C for one month.[5]
Solubility and Solvent Choice: The choice of solvent can dramatically affect the solubility and stability of I3C. It is highly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with a solubility of 30 mg/mL in both.[1] Its solubility is significantly lower in ethanol (1 mg/mL) and very low in a DMSO:PBS (pH 7.2) mixture (0.11 mg/mL).[1] The solubility of the related compound, indole-3-acetic acid, varies greatly across different organic solvents, with the highest solubility observed in ethyl acetate.[6][7] The solvent can also influence the compound's activity and stability; therefore, it is imperative to use the same solvent at the same concentration across all experiments to ensure consistency.
pH and Stability: The pH of the experimental medium can influence the stability and activity of indole compounds. For instance, the biosynthesis of indole-3-acetic acid by Micrococcus luteus is optimal at a neutral pH of 7.0.[8] While specific data on the pH stability of I3C is limited, it is a carboxylic acid, and its ionization state will be pH-dependent, which can affect its interaction with biological targets.
Photostability: Exposure to light can lead to the degradation of indole compounds. It is recommended to protect I3C from light during storage and handling.[4] Photostability testing, as outlined in the ICH Q1B guideline, should be considered for new drug substances to assess their intrinsic photostability characteristics.[9] One study on the this compound decarboxylase, AnInD, found that its activity diminished rapidly upon exposure to light in aerobic conditions, with a half-life of 1.63 hours.[10]
Metabolism and In Vitro vs. In Vivo Discrepancies: A significant source of variability arises from the metabolic conversion of indole compounds. For example, Indole-3-carbinol (I3C's precursor) is converted into several acid condensation products in the stomach, most notably 3,3'-diindolylmethane (DIM).[11] These metabolites often exhibit their own biological activities, which can be even more potent than the parent compound.[12][13] This metabolic conversion can lead to discrepancies between in vitro and in vivo results. When working with cell cultures, it's important to consider that the observed effects might be due to a combination of the parent compound and its metabolites formed in the culture medium.[13]
Core Mechanisms of Action
This compound and its derivatives exert their biological effects through multiple pathways. A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[2][14] Several tryptophan metabolites, including indole-3-acetate and indole-3-aldehyde, are known AhR ligands.[15] Activation of AhR by these compounds can modulate the differentiation of T cells and influence inflammatory processes.[14][16]
In the context of cancer, I3C has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[17][18] For instance, it is cytotoxic to A549 human lung and MCF-7 human breast cancer cells.[1] Recent studies have also demonstrated that I3C can enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[5][19]
Comparative Analysis: this compound vs. Alternatives
The choice of indole derivative for a particular experiment can significantly impact the outcome. Below is a comparison of I3C with other commonly used indole compounds.
| Compound | Key Features | Primary Mechanism of Action (where known) | Common Applications |
| This compound (I3C) | Tryptophan metabolite with anti-cancer and anti-inflammatory properties.[1][2] | AhR agonist, induces cell cycle arrest and apoptosis.[16][18] | Cancer research, immunology, metabolic syndrome studies.[1][2] |
| Indole-3-Carbinol (I3C precursor) | Precursor to DIM and other active metabolites.[12] | Modulates multiple signaling pathways including Akt-NFκB and estrogen receptor signaling.[12][13] | Cancer prevention and therapy research.[11][17] |
| 3,3'-Diindolylmethane (DIM) | Major acid condensation product of Indole-3-Carbinol.[12] | Similar to Indole-3-Carbinol, but with more well-defined mechanisms.[13] | Cancer research, particularly estrogen-responsive cancers.[12] |
| Indole-3-Acetic Acid (IAA) | A major plant hormone (auxin).[20][21] | Regulates plant growth and development.[21] | Plant biology, agriculture.[20] |
| Indole-3-Aldehyde (3-IAld) | Tryptophan metabolite of microbial origin.[2] | AhR ligand, regulates intestinal mucosal homeostasis.[2] | Metabolic syndrome research, gut health studies.[2] |
Standardized Experimental Protocols
To enhance reproducibility, the following detailed protocols are provided for key experimental workflows involving this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of I3C on cancer cell lines.
Materials:
-
This compound (≥98% purity)
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of I3C in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest I3C treatment).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared I3C dilutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Cells treated with I3C as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Landscape: Signaling Pathways and Workflows
To further clarify the complex interactions and experimental processes, the following diagrams are provided.
Caption: Key factors influencing the reproducibility of experimental results with this compound.
Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
By adhering to the principles of scientific integrity and employing a meticulous experimental approach as outlined in this guide, researchers can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of diseases.
References
-
Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. PubMed. [Link]
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]
-
Indole-3-carbinol: a plant hormone combatting cancer. PMC - NIH. [Link]
-
Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH. [Link]
-
Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. PMC - NIH. [Link]
-
Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice. Frontiers. [Link]
-
Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
-
Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice. PubMed. [Link]
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ACS Publications. [Link]
-
Indole-3-carbinol induces tumor cell death: function follows form. PubMed - NIH. [Link]
-
Design, synthesis, and herbicidal activity of this compound derivatives as potential transport inhibitor response 1 antagonists. PMC. [Link]
-
This compound Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]
-
Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes. PMC - NIH. [Link]
-
Formation of this compound by Chromobacterium violaceum. PubMed. [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- this compound analogues. Der Pharma Chemica. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]
-
Design, synthesis and biological evaluation of novel this compound derivatives with antihypertensive activity. PubMed. [Link]
-
Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent this compound decarboxylase. PMC. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
-
A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. Chemical Communications (RSC Publishing). [Link]
-
Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. [Link]
-
Factors affecting strengths of carboxylic acids. Chemistry Stack Exchange. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and this compound Derivatives in Arabidopsis. ResearchGate. [Link]
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Comparative Guide: Indole-3-Carboxylic Acid (I3CA) Effects Across Cell Lineages
[1]
Executive Summary: The Dual Nature of I3CA
Indole-3-carboxylic acid (I3CA) is a distinct tryptophan metabolite produced by gut microbiota (specifically Clostridium and Bacteroides species). Unlike its more volatile counterparts like Indole-3-acetic acid (IAA) or the potent phytochemical Indole-3-carbinol (I3C), I3CA occupies a unique functional niche.
It acts as a context-dependent signaling molecule :
-
In the Gut Lumen: It functions as a beneficial "barrier fortifier," enhancing tight junctions and modulating local immunity via Aryl Hydrocarbon Receptor (AhR) signaling.
-
Systemically: At high concentrations (associated with renal failure), it behaves as a uremic toxin, potentially inducing oxidative stress in endothelial cells.
-
In Oncology: It shows weak monotherapy cytotoxicity but significant synergistic potential (e.g., enhancing Doxorubicin-induced senescence).
This guide compares I3CA’s efficacy across epithelial, immune, and hepatic cell lines, providing the data and protocols necessary to distinguish its effects from structural analogs.
Mechanistic Foundation: The AhR-Nrf2 Axis
To understand the differential effects of I3CA across cell lines, one must understand its primary target: the Aryl Hydrocarbon Receptor (AhR) .
Unlike TCDD (a high-affinity toxic agonist), I3CA is a selective AhR modulator (SAhRM) . It can act as a weak agonist or a partial antagonist depending on the co-activator milieu of the specific cell line.
Diagram 1: I3CA Signaling Pathway
This diagram illustrates the parallel activation of AhR (barrier function) and Nrf2 (antioxidant) pathways triggered by I3CA.
Figure 1: I3CA enters the cell and binds to the AhR, driving nuclear translocation. In epithelial cells (green path), this leads to tight junction reinforcement. In immune cells, it interferes with NF-κB to suppress pro-inflammatory cytokines.
Comparative Analysis by Cell Lineage
A. Intestinal Epithelial Cells (Caco-2, HT-29)
Primary Effect: Barrier Enhancement & Senescence Induction.
-
Barrier Function: In Caco-2 monolayers, I3CA (10–50 µM) mitigates LPS-induced permeability. It upregulates Tight Junction (TJ) proteins (ZO-1, Occludin) via the AhR pathway.
-
Synergy in Cancer: In LS180 and Caco-2 colorectal cancer models, I3CA is not potently cytotoxic on its own (IC50 > 200 µM). However, it enhances Doxorubicin efficacy by promoting p53/p21-mediated cellular senescence, preventing tumor regrowth more effectively than chemotherapy alone.
B. Macrophages (RAW 264.7, THP-1)
Primary Effect: Anti-Inflammatory Modulation.[1][2][3]
-
Cytokine Suppression: Unlike direct antioxidants, I3CA requires cellular processing. In LPS-stimulated RAW 264.7 cells, I3CA treatment reduces the secretion of IL-6 and IL-1β.[2][3][4]
-
Mechanism: It inhibits the nuclear translocation of NF-κB p65.[3] Note that while I3CA is effective, its analog Indole-3-propionic acid (IPA) is often cited as having a more potent radical scavenging profile in these cells.
C. Hepatic & Breast Cancer (HepG2, MCF-7)
Primary Effect: Weak Cytotoxicity / Metabolic Clearance.
-
HepG2: These cells highly express Phase I/II enzymes. I3CA is rapidly metabolized here. It acts as a weak AhR agonist, inducing CYP1A1 expression. High concentrations (uremic toxin range, >100 µM) can induce oxidative stress, contrasting with its protective role in the gut.
-
MCF-7: I3CA shows limited antiproliferative activity compared to Indole-3-carbinol (I3C). While I3C causes cell cycle arrest at G1, I3CA requires significantly higher concentrations to achieve similar IC50 values, making it a poor candidate for monotherapy in breast cancer but a relevant control for metabolite studies.
Data Summary: Comparative Efficacy
The following table synthesizes experimental data points from recent comparative studies.
| Parameter | Caco-2 (Colon) | RAW 264.7 (Macrophage) | MCF-7 (Breast) | HepG2 (Liver) |
| Primary Phenotype | Barrier Integrity | Immune Suppression | Low Cytotoxicity | Metabolic Activation |
| AhR Activation | High (Induces TJs) | Moderate (Anti-NF-κB) | Low | High (CYP Induction) |
| IC50 (Viability) | > 200 µM | > 500 µM | > 250 µM | ~150 µM (Toxicity) |
| Key Biomarker | ZO-1, Occludin | IL-6, TNF-α | p21 (Senescence) | CYP1A1, ROS |
| Rec. Dose (In Vitro) | 10 - 50 µM | 25 - 100 µM | 100 µM (Synergy) | 10 - 50 µM |
Validated Experimental Protocols
To ensure reproducibility, avoid generic "add and read" methods. The following protocols address the specific solubility and stability challenges of I3CA.
Protocol A: Functional Barrier Assay (TEER) in Caco-2
Best for demonstrating the "Gut Health" properties of I3CA.
Reagents:
-
I3CA Stock: 100 mM in DMSO (Store at -20°C, protect from light).
-
Differentiation Media: DMEM + 10% FBS + 1% NEAA (No antibiotics during assay).
Workflow:
-
Seeding: Seed Caco-2 cells at
cells/cm² on Transwell inserts (0.4 µm pore). -
Differentiation: Culture for 14–21 days until Transepithelial Electrical Resistance (TEER) > 300 Ω·cm².
-
Challenge: Add I3CA (50 µM) to the apical chamber 2 hours prior to inflammatory challenge (e.g., LPS 10 µg/mL or TNF-α).
-
Measurement: Measure TEER at 0, 12, and 24 hours using a chopstick electrode.
-
Validation: Lyse cells at 24h for Western Blot of Occludin (approx. 65 kDa).
Protocol B: AhR Luciferase Reporter Assay
Best for confirming mechanistic specificity.
Workflow Visualization:
Figure 2: Step-by-step workflow for validating AhR activation. The use of CH-223191 (AhR antagonist) is critical to prove that observed effects are I3CA-mediated.
Critical Technical Note: Always include a viability control (e.g., CellTiter-Glo) alongside the reporter assay. I3CA can alter metabolic activity in HepG2 cells, which might skew reporter normalization if protein content isn't used as the denominator.
References
-
AhR Activation & Barrier Function
-
Synergy in Colorectal Cancer
-
AhR Ligand Specificity
- Title: Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activ
- Source: Drug Metabolism and Disposition (NIH/PMC).
-
Link:[Link]
-
Cytotoxicity Profiles
- Title: Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
- Source: ResearchG
-
Link:[Link]
-
Compound Verification
Sources
- 1. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]
- 2. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Indole-3-Carboxylic Acid (I3CA) Proper Disposal Procedures
[1][2][3][4][5][6]
Core Directive & Scope
This guide provides an authoritative, field-validated protocol for the disposal of Indole-3-Carboxylic Acid (CAS: 771-50-6) .[1][2] Unlike generic chemical safety guides, this document addresses the specific physicochemical properties of I3CA—specifically its low water solubility, potential for combustible dust formation, and status as a biologically active indole derivative.[1][2]
The Golden Rule of I3CA Disposal:
Never dispose of this compound down the drain.[2] Despite being a biological metabolite, its accumulation in water systems poses environmental risks, and its solid form requires thermal destruction via high-temperature incineration.[1][2]
Hazard Identification & Characterization
Before initiating disposal, the waste must be characterized to select the correct waste stream.[2] I3CA is generally classified as an Irritant with potential acute toxicity if swallowed.[2][3]
Table 1: GHS Classification & Safety Data
| Parameter | Classification | Hazard Statement |
| Signal Word | WARNING | |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed.[1][4][2][3][5] |
| Skin Corrosion | Irritant (Category 2) | H315: Causes skin irritation.[1][4][2][3] |
| Eye Damage | Irritant (Category 2A) | H319: Causes serious eye irritation.[1][4][2][3][5] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1][4][2] |
| Physical Hazard | Combustible Dust | May form combustible dust concentrations in air.[1][2][6][7] |
Source: Consolidated data from Sigma-Aldrich and Thermo Fisher SDS [1, 2].[1][2]
Chemical Compatibility Matrix
Waste Segregation Logic (Decision Tree)
Effective disposal starts with segregation. The following decision logic ensures I3CA enters the correct destruction pathway, preventing cross-contamination of non-hazardous waste streams.
Figure 1: Operational decision tree for segregating I3CA waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Application: Expired reagents, spilled powder, or excess weighing material.
-
Containment: Transfer the solid I3CA into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass jars are recommended.[2]
-
Labeling: Affix a hazardous waste label.
-
Destruction Method: The gold standard for organic solids is High-Temperature Incineration equipped with an afterburner and scrubber [3].[2]
-
Why? Incineration ensures complete oxidation of the indole ring, preventing the release of nitrogen oxides (NOx) into the atmosphere without treatment.[2]
-
Protocol B: Liquid Waste (Solutions)
Application: Reaction mixtures, mother liquors, or HPLC waste.
-
Solvent Identification:
-
Organic Solutions (Ethanol/DMSO): Segregate into "Organic Solvent Waste."[2] If the solvent is halogenated (e.g., DCM), use the "Halogenated" carboy.[2] If non-halogenated (e.g., Ethanol), use the "Non-Halogenated" carboy.[2]
-
Aqueous Solutions: Even though I3CA has low water solubility, trace amounts in buffers must be collected in "Aqueous Chemical Waste."
-
-
pH Check: Ensure the waste solution is not inadvertently mixed with strong oxidizers (e.g., Nitric Acid waste), which could react with the indole moiety.
-
Disposal: Ship to a licensed Treatment, Storage, and Disposal Facility (TSDF) for fuel blending or incineration.
Protocol C: Contaminated Packaging & Debris
Application: Empty bottles, weigh boats, pipette tips, and gloves.[2]
-
Triple Rinse Rule: Empty containers must be triple-rinsed with a suitable solvent (Ethanol is preferred due to solubility) before being discarded as general trash.[2]
-
Rinsate Disposal: Collect the first rinse as Hazardous Waste (Protocol B). The second and third rinses can often be treated as wash water, depending on local regulations.
-
Gross Contamination: If a container cannot be cleaned (e.g., a caked jar), dispose of the entire container as Solid Hazardous Waste (Protocol A).[2]
Emergency Spillage Procedures
In the event of a spill, immediate action is required to prevent respiratory exposure to dust.[8][2][9][10]
PPE Required:
-
N95 Respirator or P100 Half-mask (Critical for dust).[2]
-
Nitrile Gloves (Double gloving recommended).
Figure 2: Emergency response workflow emphasizing dust suppression techniques.
Regulatory Compliance (EPA/RCRA)[1]
While this compound is not explicitly listed on the EPA's "P" or "U" lists (unlike its parent compound Indole, U137), it must be characterized by the generator [4].[1][2]
-
Waste Code Determination:
-
Self-Validation Step: Always verify with your institution's EHS department or local environmental agency.[2] Regulations vary significantly by state (e.g., California's Title 22 often regulates compounds that the Federal EPA does not).
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. This compound | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. zellx.de [zellx.de]
- 8. This compound, β-Indolylcarboxylic Acid Manufacturers [mubychem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. republicservices.com [republicservices.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
